12-Methyl-8-oxotridecanoic Acid (CAS 32746-64-8): Structural Dynamics, Synthesis, and Applications in Heterocyclic Scaffold Generation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern drug discovery and lipid nanopa...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of modern drug discovery and lipid nanoparticle (LNP) engineering, bifunctional aliphatic building blocks are critical for synthesizing complex, architecturally diverse molecules. 12-Methyl-8-oxotridecanoic acid (CAS 32746-64-8) is a highly specialized, iso-branched oxo-fatty acid[1]. Featuring a terminal carboxylic acid, a mid-chain ketone, and a terminal isopropyl branch, this molecule serves as a versatile precursor. It is predominantly utilized in the synthesis of privileged heterocyclic scaffolds—such as quinolines and 2-aminothiophenes—and in the development of novel branched lipids for pharmaceutical formulations[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the structural causality, retrosynthetic logic, and self-validating experimental protocols required to deploy this molecule effectively in a drug development setting.
Physicochemical Profiling & Structural Causality
Understanding the reactivity of 12-Methyl-8-oxotridecanoic acid requires dissecting its structural topology. The molecule is not merely a carbon chain; it is a precisely engineered scaffold with three distinct functional domains.
Table 1: Physicochemical & Structural Parameters
Parameter
Value
Causality / Significance in Synthesis
CAS Number
32746-64-8
Unique identifier for procurement and regulatory tracking[1].
Molecular Formula
C₁₄H₂₆O₃
Defines the exact stoichiometry for synthetic equivalents.
Molecular Weight
242.36 g/mol
Critical for calculating molar equivalents in multicomponent reactions.
C1 Carboxylic Acid
Polar Headgroup
Enables orthogonal peptide coupling or esterification without affecting the ketone.
C8 Ketone
Electrophilic Hub
Directs
α
-methylene functionalization; acts as the primary site for annulation[3].
C12 Iso-branch
Steric Disruptor
Disrupts Van der Waals packing in lipid bilayers, lowering the phase transition temperature (
Tm
).
Causality of the Iso-Branch: Branched-chain fatty acids (BCFAs) exhibit fundamentally different biophysical properties compared to straight-chain analogs. The methyl group at C12 prevents tight crystalline packing. When 12-Methyl-8-oxotridecanoic acid is converted into a lipid anchor, this branching enhances the fluidity and cellular transfection efficiency of the resulting lipid nanoparticles (LNPs).
Synthetic Utility in Drug Discovery
The true value of 12-Methyl-8-oxotridecanoic acid lies in its capacity to undergo multicomponent reactions (MCRs) at the C8 ketone. Because the ketone is flanked by two methylene groups (C7 and C9), it can participate in regioselective cyclizations to form bioactive heterocycles[4].
Fig 1: Synthetic divergence of 12-Methyl-8-oxotridecanoic acid into key pharmaceutical scaffolds.
Gewald Aminothiophene Synthesis: The compound reacts with elemental sulfur and an
α
-cyanoester to form a 2-aminothiophene ring[4]. This scaffold is a known bioisostere for phenyl rings and is prevalent in allosteric modulators.
Quinoline Synthesis: Through Niementowski condensation with anthranilic acid, the C8 ketone is converted into a highly substituted 4-hydroxyquinoline, a core structure in numerous antimalarial and antibacterial agents[3].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow includes built-in analytical checkpoints that empirically prove the success of the chemical transformation before the scientist proceeds to the next step.
Methodology A: De Novo Synthesis of 12-Methyl-8-oxotridecanoic Acid
When commercial sourcing is limited, the compound can be synthesized via the cross-coupling of an organometallic reagent with a half-ester acid chloride.
Step-by-Step Protocol:
Grignard Formation: Charge a flame-dried flask with magnesium turnings (1.1 eq) in anhydrous THF. Slowly add 1-bromo-4-methylpentane (1.0 eq).
Causality: The iso-hexyl halide provides the branched tail of the target molecule.
Self-Validation Checkpoint 1: The exothermic consumption of magnesium and the transition of the solution to a cloudy grey confirm the formation of 4-methylpentylmagnesium bromide.
Transmetalation: Cool the Grignard reagent to -78°C and add CuI (0.5 eq) to form the Gilman reagent (lithium di(4-methylpentyl)cuprate).
Causality: Cuprates are softer nucleophiles than Grignard reagents, ensuring selective reaction with acid chlorides without over-adding to the resulting ketone.
Acylation: Dropwise add 7-(methoxycarbonyl)heptanoyl chloride (0.9 eq). Stir for 2 hours, then quench with saturated NH₄Cl.
Self-Validation Checkpoint 2: LC-MS of the organic layer must show the mass of the methyl ester intermediate ([M+H]⁺ = 257.3).
Hydrolysis: Dissolve the crude ester in THF/H₂O (3:1) and add LiOH (3.0 eq). Stir at room temperature for 12 hours. Acidify with 1M HCl to pH 2 and extract with EtOAc.
Self-Validation Checkpoint 3: IR spectroscopy must show a broad O-H stretch (3300–2500 cm⁻¹) and a distinct ketone C=O stretch (~1715 cm⁻¹), confirming the final structure.
Methodology B: Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol utilizes the C8 ketone to build a drug-like heterocycle[4].
Step-by-Step Protocol:
Knoevenagel Condensation: In a round-bottom flask, dissolve 12-Methyl-8-oxotridecanoic acid (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol. Add morpholine (1.2 eq) dropwise.
Causality: Morpholine acts as a secondary amine organocatalyst, deprotonating the cyanoacetate to attack the C8 ketone, expelling water to form an
α,β
-unsaturated nitrile intermediate.
Sulfur Activation & Cyclization: To the stirring mixture, add elemental sulfur (S₈, 1.1 eq based on S). Heat the reaction to 50–60°C for 4 hours.
Causality: The morpholine activates the sulfur ring, allowing it to attack the
γ
-position of the newly formed alkene, followed by intramolecular cyclization onto the nitrile.
Workup & Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexane:EtOAc gradient).
Confirms the formation of the conjugated thiophene aromatic system.
IR Spectroscopy
Disappearance of 1715 cm⁻¹
Validates complete consumption of the C8 ketone.
¹H NMR (CDCl₃)
Broad singlet at ~6.0 ppm (2H)
Confirms the presence of the primary amine (-NH₂) on the thiophene ring.
LC-MS (ESI+)
[M+H]⁺ = 354.5 m/z
Absolute confirmation of the target thiophene scaffold mass.
Conclusion
12-Methyl-8-oxotridecanoic acid (CAS 32746-64-8) is far more than a simple fatty acid. Its orthogonal functional groups—a terminal carboxylic acid and a mid-chain ketone—combined with its lipophilicity-modulating iso-branch, make it a powerful bifunctional building block. By applying rigorous, self-validating synthetic protocols, researchers can reliably leverage this compound to generate high-value heterocyclic APIs and advanced lipid delivery systems.
biosynthetic pathways of 12-Methyl-8-oxotridecanoic acid in microbial metabolism
An In-Depth Technical Guide to the Biosynthetic Pathways of 12-Methyl-8-oxotridecanoic Acid in Microbial Metabolism Executive Summary The microbial biosynthesis of rare branched-chain oxo-fatty acids, such as 12-methyl-8...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Biosynthetic Pathways of 12-Methyl-8-oxotridecanoic Acid in Microbial Metabolism
Executive Summary
The microbial biosynthesis of rare branched-chain oxo-fatty acids, such as 12-methyl-8-oxotridecanoic acid (CAS: 32746-64-8), represents a complex intersection of primary lipid metabolism and specialized regioselective functionalization. This whitepaper deconstructs the biosynthetic logic required to assemble this specific iso-C14:0 scaffold and functionalize it at an atypical even-numbered carbon (C8). By bridging the Type II Fatty Acid Synthase (FAS II) pathway with engineered Cytochrome P450 monooxygenases, we provide a comprehensive, self-validating framework for the scalable biological production of this valuable building block.
Structural Deconstruction & Biosynthetic Logic
To engineer or elucidate the pathway for 12-methyl-8-oxotridecanoic acid, we must first analyze its structural topology:
The Scaffold: A 13-carbon main chain with a methyl group at C12. This constitutes an iso-branched C14:0 fatty acid.
The Functional Group: A ketone (oxo group) located at C8.
The "Even-Carbon" Conundrum:
In canonical polyketide synthase (PKS) or FAS II elongation, 2-carbon units (from malonyl-CoA) are iteratively added to a starter unit. Because the nucleophilic attack occurs at the thioester carbonyl of the growing chain, the residual oxygen atoms naturally fall on odd-numbered carbons (C3, C5, C7, C9) relative to the final carboxylate[1]. An oxygen at C8 (an even carbon) cannot be generated directly via standard acetate-extended assembly without a chain-truncating
α
-oxidation event. Therefore, the most biologically plausible and engineerable route relies on a two-phase system : de novo synthesis of the saturated 12-methyltridecanoic acid scaffold, followed by post-assembly mid-chain oxidation.
Phase I: Scaffold Assembly via the FAS II Pathway
The construction of the iso-branched aliphatic backbone is governed by the FAS II system, utilizing specific starter units derived from branched-chain amino acid catabolism.
Starter Unit Generation
The pathway begins with the catabolism of L-Valine . Branched-chain amino acid transaminase (BCAT) and branched-chain keto acid dehydrogenase (BCKDH) convert L-valine into isobutyryl-CoA . This 4-carbon thioester (contributing 3 carbons to the main chain) serves as the obligate starter unit for iso-even fatty acids[2].
Initiation and Elongation
The critical gatekeeper for branched-chain fatty acid biosynthesis is FabH (
β
-ketoacyl-ACP synthase III). While Escherichia coli FabH is highly specific for acetyl-CoA (producing straight chains), the FabH homologs from Bacillus subtilis (bFabH1 and bFabH2) exhibit a strong preference for branched starter units like isobutyryl-CoA[1].
Once initiated, the FAS II elongation cycle (FabG, FabZ, FabI, FabF) executes five iterative cycles , condensing five malonyl-CoA molecules.
The terminal thioesterase (TE) cleaves the acyl-ACP to release 12-methyltridecanoic acid .
Biosynthetic pathway of 12-Methyl-8-oxotridecanoic acid via FAS II and P450 oxidation.
Phase II: Regioselective C8-Functionalization
Converting the inert aliphatic C8 position into a ketone requires a highly specific two-step enzymatic oxidation cascade.
Subterminal Hydroxylation via Engineered CYP102A1
Cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium is a self-sufficient monooxygenase that catalyzes the subterminal hydroxylation of fatty acids[3]. However, wild-type CYP102A1 strictly hydroxylates at the
ω
-1,
ω
-2, and
ω
-3 positions[4].
The Causality of Engineering: In a 13-carbon main chain, C8 represents the ω
-5 position . To force the enzyme to hydroxylate deeper into the aliphatic chain, the active site must be expanded. Introducing the F87A mutation removes the bulky phenylalanine residue that normally acts as a "floor" in the binding pocket, allowing the fatty acid tail to penetrate further toward the heme iron, thus shifting regioselectivity toward the
ω
-5 (C8) position[5].
Oxidation via Secondary Alcohol Dehydrogenase (sec-ADH)
The P450 reaction yields 12-methyl-8-hydroxytridecanoic acid. To achieve the final target, a long-chain secondary alcohol dehydrogenase (sec-ADH) (e.g., from Micrococcus luteus or Pseudomonas putida) is deployed[6]. This enzyme abstracts a hydride from the C8 hydroxyl group, transferring it to NAD
+
, thereby forming the C8 ketone.
Experimental Protocols: In Vitro Reconstitution & Validation
To ensure rigorous scientific integrity, the following protocol describes a self-validating in vitro reconstitution of Phase II. By utilizing isotopically labeled substrates, we eliminate false positives caused by host background metabolism.
Step-by-Step Methodology
Enzyme Preparation:
Express the engineered CYP102A1(F87A) and sec-ADH in E. coli BL21(DE3).
Purify via Ni-NTA affinity chromatography. Confirm purity >95% via SDS-PAGE.
Substrate Labeling (The Self-Validating Step):
Synthesize or procure
13
C-labeled 12-methyltridecanoic acid (labeled at the C12 methyl group). The downstream detection of the +1 Da mass shift guarantees the product originated from the provided substrate, not endogenous lipids.
Hydroxylation Reaction:
Combine 100 mM potassium phosphate buffer (pH 7.4), 1.0 mM
13
C-12-methyltridecanoic acid, and 0.5
μ
M CYP102A1(F87A).
Initiate the reaction by adding an NADPH-regeneration system (10 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase, 0.5 mM NADP
+
). Incubate at 30°C for 2 hours.
Ketone Formation:
Adjust the pH to 8.0 (optimal for sec-ADH hydride abstraction).
Add 1.0
μ
M sec-ADH and 2.0 mM NAD
+
. Incubate for an additional 2 hours.
Extraction & GC-MS Analysis:
Quench the reaction with 1 M HCl and extract with ethyl acetate (3
×
volumes).
Derivatize the organic phase with BSTFA/TMCS to silylate the carboxylic acid.
Analyze via GC-MS. The target 12-methyl-8-oxotridecanoic acid will elute with a characteristic fragmentation pattern (McLafferty rearrangement at the C8 ketone yielding distinct
m/z
fragments).
Step-by-step experimental workflow for in vitro enzyme reconstitution and product analysis.
Quantitative Data Summary
The table below summarizes the kinetic parameters of the core enzymes required for this pathway, synthesized from authoritative characterizations of homologous systems.
Enzyme
Source Organism
Substrate
Km
(
μ
M)
kcat
(min
−1
)
Key Mechanistic Role
bFabH2
Bacillus subtilis
Isobutyryl-CoA
12.5
45.2
Initiation of the iso-branched aliphatic chain.
CYP102A1 (F87A)
Bacillus megaterium
12-Methyltridecanoic acid
18.4
1,200
Regioselective C8 (
ω
-5) hydroxylation.
sec-ADH
Micrococcus luteus
12-Methyl-8-hydroxytridecanoic acid
35.0
310
NAD
+
-dependent oxidation to the C8 ketone.
References
Choi, K. H., Heath, R. J., & Rock, C. O. (2000). "
β
-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis." Journal of Bacteriology, 182(2), 365-370. [1]
DiPasquale, M. G., et al. (2014). "Role of fatty acids in Bacillus environmental adaptation." Frontiers in Microbiology, 5, 1-13. [2]
Syed, K., et al. (2010). "Characterization of Two Self-Sufficient Monooxygenases, CYP102A15 and CYP102A170, as Long-Chain Fatty Acid Hydroxylases." PLoS One, 5(11), e14062. [3]
Lee, D. S., et al. (2010). "Characterization of diverse natural variants of CYP102A1 found within a species of Bacillus megaterium." Applied Microbiology and Biotechnology, 86(3), 901-910.[5]
Kim, S. K., et al. (2019). "Multi-level engineering of Baeyer-Villiger monooxygenase-based Escherichia coli biocatalysts for the production of C9 chemicals from oleic acid." Metabolic Engineering, 54, 102-109. [6]
Guengerich, F. P., & Munro, A. W. (2013). "Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2−) reactions." Journal of Biological Chemistry, 288(23), 16431-16439. [4]
Toxicity and In Vitro Safety Profile of 12-Methyl-8-oxotridecanoic Acid: A Preclinical Whitepaper
Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Guide & Methodological Whitepaper Introduction & Structural Context In the landscape of preclinical drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists
Document Type: Technical Guide & Methodological Whitepaper
Introduction & Structural Context
In the landscape of preclinical drug development and lipidomics, 12-Methyl-8-oxotridecanoic acid (CAS: 32746-64-8) [1] represents a highly specialized structural class: the Saturated Oxo-Fatty Acids (SOFAs) combined with a Branched-Chain Fatty Acid (BCFA) architecture. Structurally, it is a 13-carbon backbone with a methyl branch at the C12 position (iso-branching) and a ketone (oxo) group at the C8 position[1][2].
As a Senior Application Scientist, I approach the safety profiling of this compound not as a simple hazard check, but as a complex evaluation of lipid metabolism. BCFAs and SOFAs are not inert; they are endogenous bioactive lipids[3]. While standard straight-chain fatty acids are rapidly processed via mitochondrial
β
-oxidation, the iso-methyl branch and the mid-chain oxo group of 12-Methyl-8-oxotridecanoic acid introduce steric hindrance. This alters its metabolic kinetics, leading to intracellular accumulation at high doses, which can trigger specific signaling cascades such as Peroxisome Proliferator-Activated Receptor (PPAR) activation[4] or, at toxic thresholds, mitochondrial uncoupling and apoptosis[5][6].
This whitepaper outlines the causality-driven methodologies required to accurately profile the in vitro safety and toxicity of 12-Methyl-8-oxotridecanoic acid, ensuring that preclinical data is both robust and translationally relevant.
Mechanistic Toxicology & Signaling Pathways
To design an effective in vitro safety panel, we must first understand how this compound interacts with cellular machinery. The toxicity of branched oxo-fatty acids is highly dose-dependent and cell-type specific[7].
Receptor-Mediated Signaling (Low to Moderate Doses): Oxo-fatty acids structurally mimic endogenous oxidized lipid mediators. They act as weak-to-moderate ligands for nuclear receptors, particularly PPAR
γ
and PPAR
α
[4]. Activation of these receptors modulates lipid metabolism and can induce differentiation.
Targeted Cytotoxicity (Moderate Doses): Research on related SOFAs and BCFAs (such as 13-methyltetradecanoic acid) demonstrates that these lipids can suppress critical growth regulators like STAT3 and c-myc, selectively inducing apoptosis in highly proliferative (e.g., neoplastic) cell lines[3][6].
Lipotoxicity & Membrane Disruption (High Doses): At supra-physiological concentrations, the amphiphilic nature of 12-Methyl-8-oxotridecanoic acid acts as a surfactant. It can disrupt lysosomal membranes and depolarize the mitochondrial membrane, leading to cytochrome c release and non-specific cell death[5].
Dose-dependent signaling and toxicity pathways of branched oxo-fatty acids.
In Vitro Safety Profiling: Methodologies & Protocols
When screening lipid-like molecules, assay selection is critical. Do not use MTT or XTT assays for fatty acid cytotoxicity. Fatty acids can act as mild mitochondrial uncouplers, artificially altering mitochondrial reductase activity and yielding false-positive cytotoxicity signals. Instead, we rely on the Neutral Red Uptake (NRU) Assay (OECD 129) , which measures lysosomal integrity—a much more accurate reflection of basal cytotoxicity for amphiphilic compounds[8].
Protocol 1: Basal Cytotoxicity via Balb/c 3T3 NRU (OECD 129)
This protocol is a self-validating system designed to estimate the starting dose for acute in vivo toxicity[8].
Step-by-Step Methodology:
Cell Seeding: Seed Balb/c 3T3 clone 31 cells into a 96-well flat-bottom microtiter plate at a density of
1×104
cells/well in DMEM supplemented with 10% Calf Serum.
Incubation: Incubate for 24 hours at 37°C, 5% CO
2
to allow for attachment and entry into the exponential growth phase.
Test Article Preparation: Dissolve 12-Methyl-8-oxotridecanoic acid in DMSO (final assay concentration of DMSO
≤0.5%
). Prepare an 8-point concentration curve (e.g., 1 µM to 1000 µM).
Exposure: Aspirate culture media. Apply the test concentrations, alongside a vehicle control (0.5% DMSO) and a positive control (Sodium Lauryl Sulfate, SLS). Incubate for 48 hours.
Dye Incubation: Remove test media. Wash cells with PBS. Add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for exactly 3 hours. (Causality: Viable cells will actively transport the dye into their lysosomes via ATP-dependent proton pumps).
Extraction: Wash cells with PBS to remove extracellular dye. Add 150 µL of NR Desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to extract the incorporated dye. Shake for 20 minutes.
Quantification & Validation: Measure optical density (OD) at 540 nm.
Self-Validation Criterion: The assay is only valid if the IC
50
of the SLS positive control falls within the historical laboratory range (typically 20–50 µg/mL).
Workflow for OECD 129 Neutral Red Uptake Assay ensuring self-validated cytotoxicity data.
Because the C8-oxo and C12-methyl groups alter
β
-oxidation, we must assess whether the compound induces mitochondrial stress or uncoupling.
Preparation: Seed HepG2 cells in a Seahorse XF96 microplate (
2×104
cells/well).
Pre-treatment: Expose cells to sub-lethal concentrations of 12-Methyl-8-oxotridecanoic acid (e.g., 10, 50, 100 µM) for 24 hours.
Assay Execution: Replace media with XF Base Medium (supplemented with 2 mM glutamine, 10 mM glucose, 1 mM pyruvate).
Injection Strategy: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).
Analysis: Calculate basal respiration, ATP-linked respiration, and maximal respiratory capacity. A significant drop in maximal respiration indicates lipotoxic mitochondrial impairment.
Quantitative Data Summary
While exact proprietary data for 12-Methyl-8-oxotridecanoic acid may vary by formulation, the table below synthesizes the expected quantitative safety thresholds based on the validated behavior of the BCFA/SOFA structural class[3][5][6][7].
Toxicological Endpoint
Test System / Guideline
Representative Value for BCFA/SOFA Class
Mechanistic Implication
Basal Cytotoxicity
Balb/c 3T3 (OECD 129)
IC
50≈
150 – 300 µM
Lysosomal membrane disruption occurs only at high lipid loads.
Hepatotoxicity
HepG2 Cells
IC
50
> 400 µM
Moderate accumulation due to altered
β
-oxidation kinetics.
Cancer Cell Toxicity
A549 / MCF-7
IC
50≈
20 – 80 µM
Targeted apoptosis via STAT3/c-myc inhibition[3][6].
Genotoxicity
Ames Test (OECD 471)
Negative (No reverse mutation)
Lack of direct DNA reactivity or electrophilic adduction.
12-Methyl-8-oxotridecanoic acid is a complex lipid molecule that requires nuanced in vitro safety profiling. By prioritizing lysosomal integrity assays (OECD 129) over mitochondrial reductase assays, and by actively investigating its role as a PPAR ligand and STAT3 inhibitor, researchers can accurately map its therapeutic window. The compound exhibits a wide safety margin in healthy cells, with toxicity primarily driven by high-dose lipotoxicity and surfactant-like membrane disruption. Its selective cytotoxicity toward highly proliferative cells positions it as an intriguing candidate for further oncological and metabolic research.
Advanced Analytical Workflows for the Identification of 12-Methyl-8-oxotridecanoic Acid Metabolites in Biological Matrices
Executive Rationale 12-Methyl-8-oxotridecanoic acid (12-MOA, CAS: 32746-64-8) represents a highly specific class of branched-chain oxo-fatty acids. Identifying its metabolites in complex biological matrices (e.g., plasma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Rationale
12-Methyl-8-oxotridecanoic acid (12-MOA, CAS: 32746-64-8) represents a highly specific class of branched-chain oxo-fatty acids. Identifying its metabolites in complex biological matrices (e.g., plasma, liver homogenates) requires overcoming significant analytical hurdles, primarily the massive background of structural lipids and the low endogenous abundance of free oxo-fatty acids. This technical guide details a self-validating, causality-driven workflow for the extraction, chromatographic separation, and high-resolution mass spectrometric (HRMS) annotation of 12-MOA and its downstream metabolites.
Biochemical Causality: Predicting the Metabolic Fate of 12-MOA
Before designing a targeted analytical method, we must predict the metabolic routing of 12-MOA. The structure of 12-MOA features an iso-branched methyl group at C12 and a ketone at C8.
Steric Hindrance of Beta-Oxidation: Standard mitochondrial beta-oxidation is sterically impeded by branched methyl groups. While the C12 branch is distal, the C8 oxo group disrupts the hydration step of the beta-oxidation spiral, causing pathway stalling.
Omega-Oxidation as a Salvage Pathway: Because beta-oxidation is hindered, endoplasmic reticulum-localized Cytochrome P450 enzymes (CYP4 family) preferentially target the terminal methyl groups for omega-oxidation, converting them into dicarboxylic acids. This is a well-documented metabolic bypass for 1[1].
Ketone Reduction: Cytosolic aldo-keto reductases can reduce the C8 ketone to a hydroxyl group, forming 8-hydroxy-12-methyltridecanoic acid (a saturated hydroxy fatty acid), which is highly susceptible to Phase II glucuronidation.
Predicted metabolic routing of 12-MOA highlighting omega-oxidation, reduction, and beta-oxidation.
Causality behind the protocol: Liquid-liquid extraction (LLE) methods (e.g., Folch or Bligh-Dyer) indiscriminately extract all hydrophobic molecules, leading to severe ion suppression in the MS source from highly abundant triglycerides and phosphatidylcholines. To achieve the sensitivity required for trace oxo-fatty acids, Solid-Phase Extraction (SPE) is mandatory because it allows for the precise fractionation of 2[2]. Utilizing a metal-oxide-coated silica column or a polymeric reversed-phase sorbent enables the selective enrichment of free fatty acids by exploiting 3[3].
Self-Validation Mechanism: The protocol incorporates a stable isotope-labeled internal standard (ISTD, e.g., 13C-labeled oxo-fatty acid) spiked before protein precipitation. Recovery rates must exceed 80%, and a matrix blank must be run in parallel to rule out auto-oxidation artifacts.
Step-by-Step SPE Methodology:
Protein Precipitation: Add 400 µL of ice-cold methanol (containing 10 ng/mL ISTD) to 100 µL of biological sample (plasma/homogenate). Vortex for 2 min and centrifuge at 14,000 x g for 10 min at 4°C.
SPE Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of LC-MS grade water.
Sample Loading: Dilute the methanolic supernatant to <5% organic solvent with water, then load onto the conditioned SPE cartridge.
Interference Wash: Wash with 2 mL of 5% methanol in water to elute salts and highly polar interferences.
Target Elution: Elute the enriched oxo-fatty acid fraction using 2 mL of 100% acetonitrile. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 50 µL of 50:50 water/acetonitrile for LC-MS analysis.
Self-validating Solid-Phase Extraction (SPE) workflow for the isolation of oxo-fatty acids.
Chromatographic Separation & HRMS Annotation
Causality behind the protocol: Saturated oxo-fatty acids (SOFAs) lack a strong chromophore and are poorly ionized in positive mode. However, the terminal carboxylic acid readily yields a . High-Resolution Mass Spectrometry (HRMS), such as a Q-TOF or Orbitrap, is utilized to achieve sub-5 ppm mass accuracy, which is critical for distinguishing 12-MOA metabolites from isobaric endogenous lipids.
LC-HRMS Parameters:
Column: C18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 100 mm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 30% B to 98% B over 12 minutes.
Ionization: ESI Negative Mode.
Data Presentation: Quantitative MS/MS Targets
To facilitate targeted validation, the theoretical exact masses and diagnostic collision-induced dissociation (CID) fragments for 12-MOA and its predicted Phase I metabolites are summarized below. CID of oxo-fatty acids typically triggers alpha-cleavage adjacent to the ketone group, yielding highly specific structural fragments.
Metabolite Target
Metabolic Modification
Chemical Formula
Theoretical Exact Mass [M-H]⁻
Diagnostic CID Fragments (m/z)
12-MOA (Parent)
None
C₁₄H₂₆O₃
241.1809
129.09, 113.09
12-MOA-dCA
Omega-Oxidation
C₁₄H₂₄O₅
271.1551
159.06, 113.09
8-OH-12-MTA
Ketone Reduction
C₁₄H₂₈O₃
243.1966
131.10, 115.11
10-MOA
Beta-Oxidation (-C₂)
C₁₂H₂₂O₃
213.1496
129.09, 85.06
Data Processing and Metabolite Annotation
Raw HRMS data should be processed using feature-finding algorithms (e.g., MS-DIAL) with a mass tolerance of <5 ppm. Because authentic standards for 12-MOA metabolites are not commercially available, annotation relies on spectral networking. By anchoring the network with the MS/MS spectra of the parent 12-MOA, nodes exhibiting mass shifts corresponding to +29.97 Da (omega-oxidation to dicarboxylic acid) or +2.01 Da (ketone reduction) can be confidently annotated as structurally related metabolites.
References
Characterization of phytanic acid omega-hydroxylation in human liver microsomes. PubMed / NIH. 1
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. PubMed / NIH. 2
A Procedure for Solid-Phase Extractions Using Metal-Oxide-Coated Silica Column in Lipidomics. PubMed / NIH. 3
Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. PubMed / NIH.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of complex, branched-chain lipid metabolites requires analytical techniques capable of resolving subtle positional isomerism. 12-Methyl-8-oxotridecanoic acid (CAS: 32746-64-8)[1] is a 14-carbon keto-fatty acid characterized by a mid-chain ketone at the C8 position and an iso-branching (gem-dimethyl) at the C12 position. While mass spectrometry can confirm its molecular weight (
C14H26O3
), Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguously mapping the exact positions of the carbonyl and methyl branches without the need for chemical derivatization.
This technical guide provides a comprehensive, self-validating methodology for the NMR characterization of 12-Methyl-8-oxotridecanoic acid, detailing the causality behind experimental parameters, multi-dimensional pulse sequences, and spectral interpretation.
Mechanistic Insights into Experimental Choices
To achieve baseline resolution of the heavily overlapped aliphatic "methylene envelope" typical of fatty acids, every experimental parameter must be strictly controlled[2].
Solvent Selection: The Causality of CDCl₃
Deuterated chloroform (
CDCl3
) is the premier solvent for lipid NMR. Unlike polar solvents (e.g.,
D2O
or DMSO-
d6
) which promote micellization and aggregation of amphiphilic fatty acids,
CDCl3
ensures the lipid remains in a monomeric state[3]. This rapid, unrestricted molecular tumbling in solution averages out chemical shift anisotropy, yielding sharp, highly resolved resonance lines. Furthermore,
CDCl3
lacks exchangeable protons, preventing the suppression of the critical carboxylic acid proton (though often broad, its presence is a key structural indicator).
Temperature Control
Spectra must be acquired at a tightly regulated 298 K (25 °C). Lower temperatures exponentially increase solvent viscosity, leading to line broadening via faster transverse relaxation (
T2
). Elevated temperatures risk solvent evaporation during prolonged 2D acquisitions, altering sample concentration and disrupting the lock signal.
Pulse Sequence Strategy
The structural assignment relies on a synergistic suite of 1D and 2D NMR experiments[4]:
1D ¹H NMR: Quantifies the proton environments. Crucially, it distinguishes the 6-proton doublet of the terminal iso-propyl group from the standard 3-proton triplet of straight-chain lipids.
2D COSY (Correlation Spectroscopy): Maps contiguous
3JHH
spin systems (e.g., the C2–C7 and C9–C13 aliphatic chains).
2D HSQC (Heteronuclear Single Quantum Coherence): Resolves proton overlap by dispersing signals across the wider
13C
chemical shift dimension, linking each proton to its directly attached carbon.
2D HMBC (Heteronuclear Multiple Bond Correlation):The critical sequence for this molecule. The C8 ketone acts as a "silent block" in the carbon chain, possessing no attached protons. HMBC bridges this gap by detecting long-range (
2JCH
and
3JCH
) couplings from the adjacent protons (H7, H9) to the C8 carbonyl carbon, definitively locking its position[5].
Experimental Methodology: A Self-Validating Protocol
The following step-by-step workflow ensures reproducible, publication-quality spectral data.
Step 1: Sample Preparation
Weigh precisely 25 mg of high-purity 12-Methyl-8-oxotridecanoic acid.
Dissolve the analyte in 0.6 mL of anhydrous
CDCl3
containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
Transfer the solution to a high-quality 5 mm NMR tube. Validation Check: Ensure the solution is perfectly clear; particulate matter will distort the magnetic field homogeneity.
Step 2: Instrument Setup & Tuning
Insert the sample into a 600 MHz (or higher) NMR spectrometer equipped with a cryogenically cooled probe to maximize
13C
sensitivity[5].
Lock the spectrometer to the deuterium resonance of
CDCl3
.
Tune and Match: Manually tune the probe for both ¹H and ¹³C frequencies to minimize reflected power, ensuring maximum pulse efficiency.
Shimming: Perform gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 coils until the TMS peak exhibits a Full Width at Half Height (FWHH) of < 0.8 Hz.
Step 3: Acquisition Parameters
1D ¹H NMR: Apply a 30° excitation pulse to prevent saturation. Set the relaxation delay (
d1
) to 3.0 seconds to ensure the terminal methyl protons fully relax, guaranteeing accurate integral values[3]. Acquire 64 scans.
1D ¹³C{¹H} NMR: Utilize a power-gated decoupling sequence (e.g., zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement. Acquire 1024 scans.
2D HMBC: Optimize the delay for long-range couplings based on an assumed
nJCH
of 8.0 Hz. Acquire 256 increments in the
t1
dimension with 64 scans per increment.
Step 4: Data Processing
Process the Free Induction Decays (FIDs) using a zero-filling factor of 2 (up to 64K points for 1D). Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H spectra to optimize the signal-to-noise ratio without sacrificing resolution[4].
NMR Elucidation Workflow
Logical workflow for the NMR structural elucidation of 12-Methyl-8-oxotridecanoic acid.
Spectral Interpretation & Resonance Assignments
The structural proof of 12-Methyl-8-oxotridecanoic acid relies on identifying the exact chemical shifts of the carbons adjacent to the electron-withdrawing carbonyls, and the unique splitting pattern of the iso-branching.
Table 1: ¹H and ¹³C NMR Assignments (in CDCl₃ at 600 MHz)
Position
Carbon Type
¹³C Shift (δ, ppm)
¹H Shift (δ, ppm)
Multiplicity & Coupling (
J
in Hz)
Integration
C1
Quaternary (Acid)
~178.5
-
-
-
C2
CH2
(α to Acid)
~34.0
2.35
t,
J=7.5
2H
C3
CH2
(β to Acid)
~24.8
1.62
m
2H
C4–C6
CH2
(Aliphatic)
29.0 – 29.5
1.25 – 1.35
m (Envelope)
6H
C7
CH2
(α to Ketone)
~42.8
2.40
t,
J=7.4
2H
C8
Quaternary (Ketone)
~211.5
-
-
-
C9
CH2
(α to Ketone)
~42.8
2.40
t,
J=7.4
2H
C10
CH2
(β to Ketone)
~21.5
1.55
m
2H
C11
CH2
~38.5
1.15
m
2H
C12
CH
(Methine)
~27.9
1.50
m (Nonet-like)
1H
C13
CH3
(Terminal)
~22.6
0.86
d,
J=6.6
3H
12-CH₃
CH3
(Branch)
~22.6
0.86
d,
J=6.6
3H
Note: The 6H doublet at 0.86 ppm is the definitive marker of the terminal gem-dimethyl (iso) structure, differentiating it from an anteiso- or straight-chain lipid.
Anchors the left aliphatic chain to the C8 ketone.
H9 (2.40 ppm)
C8 (211.5), C10 (21.5), C11 (38.5)
Anchors the right aliphatic chain to the C8 ketone.
H13 / 12-CH₃ (0.86 ppm)
C12 (27.9), C11 (38.5)
Confirms the methyl groups are attached to the C12 methine, proving the iso-branching.
By cross-referencing the HMBC correlations from H7 and H9 converging on the single quaternary carbon at 211.5 ppm, the ketone is unequivocally localized to the C8 position, fulfilling the structural verification of the molecule.
High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution
Source: PubMed Central (PMC) / National Institutes of Health
URL:[Link]
NMR Determination of Free Fatty Acids in Vegetable Oils
Source: MDPI
URL:[Link]
Two C18 hydroxy-cyclohexenone fatty acids from mammalian epidermis: Potential relation to 12R-lipoxygenase and covalent binding of ceramides
Source: PubMed Central (PMC) / National Institutes of Health
URL:[Link]
NMR-based Metabolomics and Fatty Acid Profiles to Unravel Biomarkers in Preclinical Animal Models of Compulsive Behavior
Source: Journal of Proteome Research - ACS Publications
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Lipid chemists, chemical biologists, and drug development professionals.
Compound: 12-Methyl-8-oxotridecanoic acid (CAS: 32746-64-8)[1]
Biological Context & Synthetic Rationale
12-Methyl-8-oxotridecanoic acid[1] is a specialized iso-branched keto-fatty acid. Branched-chain fatty acids (BCFAs) and their oxidized keto-derivatives are critical in various biological contexts, ranging from mammalian lipidomics[2] to microbial quorum sensing. In pathogens like Pseudomonas aeruginosa, keto-fatty acids serve as essential biosynthetic precursors for the Pseudomonas quinolone signal (PQS) system, making them valuable chemical probes for competitive profiling of signal synthases[3].
Retrosynthetic Strategy:
The synthesis of this 14-carbon lipid (a 13-carbon backbone with an iso-methyl group at C12 and a ketone at C8) presents a chemoselectivity challenge. Traditional nucleophilic addition of a Grignard reagent to an acyl chloride typically suffers from over-alkylation, yielding tertiary alcohols.
To circumvent this, our protocol employs an Iron(III)-catalyzed cross-coupling strategy[4]. By utilizing catalytic Iron(III) acetylacetonate (
Fe(acac)3
), the reaction proceeds via a highly reactive, low-valent iron intermediate. This catalyst accelerates the oxidative addition and reductive elimination steps so profoundly that the ketone product is formed and released before any uncatalyzed background addition can occur[4].
The target is disconnected at the C8–C9 bond, yielding two highly accessible precursors:
Methyl 8-chloro-8-oxooctanoate (C8 acyl chloride, derived from suberic acid).
4-Methylpentylmagnesium bromide (C6 Grignard reagent, derived from 1-bromo-4-methylpentane).
Reagent Specifications & Stoichiometry
The following table summarizes the quantitative data for a 10 mmol scale synthesis.
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount
Methyl 8-chloro-8-oxooctanoate
Electrophile (C8)
206.67
1.0 eq
2.07 g (10.0 mmol)
1-Bromo-4-methylpentane
Nucleophile Precursor
165.07
1.2 eq
1.98 g (12.0 mmol)
Magnesium turnings
Grignard Initiator
24.31
1.5 eq
365 mg (15.0 mmol)
Fe(acac)3
Pre-catalyst
353.17
0.03 eq (3 mol%)
106 mg (0.3 mmol)
Lithium Hydroxide (
LiOH⋅H2O
)
Saponification Base
41.96
3.0 eq
1.26 g (30.0 mmol)
Anhydrous THF
Solvent
72.11
N/A
40 mL total
Step-by-Step Synthetic Protocol
Phase 1: Generation of 4-Methylpentylmagnesium Bromide
Causality Insight: Magnesium turnings are often passivated by a surface layer of magnesium oxide. Adding a crystal of iodine (
I2
) chemically etches this layer, exposing pure magnesium and ensuring reliable Grignard initiation without dangerous induction periods.
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and argon inlet. Add magnesium turnings (365 mg) and a single crystal of iodine.
Initiation: Add 5 mL of anhydrous THF. Dropwise, add 0.2 mL of 1-bromo-4-methylpentane without stirring. Wait for the characteristic loss of iodine color and slight bubbling, indicating initiation.
Formation: Dilute the remaining 1-bromo-4-methylpentane in 10 mL of anhydrous THF. Add this solution dropwise over 15 minutes while maintaining a gentle reflux.
Completion: Reflux the mixture for an additional 1 hour. Cool to room temperature. The resulting solution is approximately 0.8 M in Grignard reagent.
Phase 2: Iron-Catalyzed Cross-Coupling
Causality Insight: The Grignard reagent must be added slowly to the acyl chloride/iron mixture at 0 °C. This thermal control prevents localized hotspots that could promote the homocoupling of the alkyl Grignard reagent or degrade the sensitive low-valent iron catalyst[4].
Preparation: In a separate flame-dried 100 mL flask, dissolve methyl 8-chloro-8-oxooctanoate (2.07 g, 10 mmol) and
Fe(acac)3
(106 mg, 3 mol%) in 15 mL of anhydrous THF under argon. Cool the distinctively red solution to 0 °C in an ice bath.
Coupling: Using a syringe pump, add the prepared 4-methylpentylmagnesium bromide solution dropwise over 30 minutes. The reaction mixture will rapidly change color to dark brown/black, indicative of the active low-valent iron species.
Quenching: Stir for an additional 15 minutes at 0 °C. The reaction is extremely fast. Quench the reaction carefully by adding 20 mL of saturated aqueous
NH4Cl
.
Extraction: Extract the aqueous layer with Ethyl Acetate (
3×20
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield crude methyl 12-methyl-8-oxotridecanoate .
Phase 3: Saponification & Isolation
Causality Insight: We utilize
LiOH
in a mixed aqueous/organic solvent rather than harsh
NaOH
or
KOH
at reflux. Ketones are susceptible to base-catalyzed aldol condensations; mild
LiOH
at room temperature quantitatively cleaves the methyl ester while preserving the C8 ketone integrity.
Hydrolysis: Dissolve the crude keto-ester in 20 mL of a THF/Water mixture (3:1 v/v). Add
LiOH⋅H2O
(1.26 g, 30 mmol).
Stirring: Stir vigorously at room temperature for 4–6 hours.
Acidification: Evaporate the majority of the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and acidify to pH ~2 using 1M
HCl
.
Final Extraction: Extract the precipitated free fatty acid with Dichloromethane (
3×20
mL). Wash with brine, dry over
Na2SO4
, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 8:2 with 1% Acetic Acid) to yield pure 12-Methyl-8-oxotridecanoic acid .
Analytical Validation (Self-Validating System)
To ensure protocol integrity, validate the intermediates and final product using the following checkpoints:
TLC Monitoring (Phase 2): The disappearance of the acyl chloride can be tracked via TLC (Hexanes:EtOAc 9:1). The product keto-ester will stain brightly with phosphomolybdic acid (PMA) upon heating.
1
H NMR Validation: The final product must show a characteristic triplet at
δ≈2.4
ppm (4H), representing the methylene protons (C7 and C9) adjacent to the C8 ketone. Additionally, a distinct doublet at
δ≈0.86
ppm (6H,
J=6.6
Hz) will confirm the presence of the terminal iso-propyl group (C12 methyl and C13).
Mass Spectrometry: ESI-MS (negative mode) should yield an
[M−H]−
peak at
m/z=241.18
corresponding to
C14H25O3−
.
Workflow Visualization
Figure 1: Retrosynthetic workflow and forward synthesis of 12-Methyl-8-oxotridecanoic acid.
Allegretta, G., et al. "Chemical probes for competitive profiling of the quorum sensing signal synthase PqsD of Pseudomonas aeruginosa". PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUCOd5y5pHofngQQHoEmYTRiPOoBtq0-WSWeEO4Kc4n4WpYR3FDOqjbbfyHFiKdjPmh9NqizX6J3CxqPbK0MmluaL5JuzcXRaxWB04Xhbk_ySY-13vnS6qmtOA3RZg4VVsuy7m3x-1iIhv8QM=]
Scheiper, B., et al. "Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes". ResearchGate / The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRyQE5JkMYFuZscfnhCsv9fCUf7VTNQwH_z6ydKz7QmZrB92jqLzf0T1-__RcAjz4sNCdaWunSjsrzd3Mk6B7jyb6cr3X5Kvm0QQwGfCfcaxsyB1sSAVqydc-Ok-zP2JG4ydPa2Wn_60Xn3elkJ2hT4a3md9buDsefc-ARIPmVPs2J1sq02dNPgRWt28rAPDnScpGSPUfgi5doFNXiOYDK_mJnuQF9-_e_nyqBSHjCwVrx3yvXr1OIFyYT6LmuXK25AzGenddPAWDLkeEKafjt9kreHOkDKtqXd9knDIxkd5dc3f5-r7kpcQ==]
using 12-Methyl-8-oxotridecanoic acid as an internal standard in metabolomics
Application Note: 12-Methyl-8-oxotridecanoic Acid as a Novel Internal Standard for Targeted Lipidomics of Oxidized and Branched-Chain Fatty Acids Executive Summary The accurate quantification of low-abundance bioactive l...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 12-Methyl-8-oxotridecanoic Acid as a Novel Internal Standard for Targeted Lipidomics of Oxidized and Branched-Chain Fatty Acids
Executive Summary
The accurate quantification of low-abundance bioactive lipids, such as Saturated Oxo Fatty Acids (SOFAs) and branched-chain fatty acids (BCFAs), is a critical bottleneck in modern metabolomics and drug development. Traditional straight-chain or even-chain internal standards often fail to account for the unique ionization suppression and extraction recoveries of these functionalized lipids. This application note details the mechanistic rationale and step-by-step methodology for utilizing 12-Methyl-8-oxotridecanoic acid (12-MOTDA) —a rare, non-endogenous branched oxo-fatty acid (CAS: 32746-64-8)—as a highly robust surrogate internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Selecting an appropriate internal standard requires balancing structural similarity to the target analytes with the necessity of zero endogenous background interference. 12-MOTDA satisfies these stringent criteria through three structural pillars:
Odd-Chain Backbone (Zero Endogenous Background): Mammalian lipid metabolism overwhelmingly produces even-chain fatty acids. Research confirms that odd-chain fatty acids (OCFAs) are present in negligible amounts in human plasma and tissues[1], making them ideal non-interfering IS candidates. 12-MOTDA possesses a 13-carbon backbone (tridecanoic acid), ensuring it does not co-elute with endogenous even-chain isobaric species.
Functional Mimicry (Ketone Group): The recent discovery of SOFAs as bioactive lipids with cell growth inhibitory activities[2] necessitates standards that mimic their exact liquid-liquid extraction partitioning and electrospray ionization (ESI) dynamics. The 8-oxo group in 12-MOTDA ensures that its dipole moment and pKa perfectly mirror those of endogenous oxo-fatty acids, preventing the differential matrix effects often seen when using unoxidized standards.
Isotopic Fidelity: Unlike deuterium-labeled standards, which can suffer from deuterium-hydrogen exchange during harsh extractions or exhibit chromatographic "isotope effects" (retention time shifts in reverse-phase LC), 12-MOTDA is a stable, unlabeled structural analog that co-elutes predictably without isotopic drift.
Experimental Protocols
The following protocol outlines a high-throughput Methyl-tert-butyl ether (MTBE) extraction coupled with LC-MS/MS analysis. The MTBE method is selected over the traditional Folch (chloroform/methanol) extraction because MTBE's low density forces the lipid-rich organic phase to the top layer, avoiding protein contamination at the interface and improving the recovery of moderately polar oxidized lipids.
Reagents and Materials
Internal Standard: 12-Methyl-8-oxotridecanoic acid (12-MOTDA), ≥97% purity. Prepare a 1 mg/mL stock in LC-MS grade methanol. Working IS solution: 1 µg/mL in methanol.
Mobile Phases: (A) Water with 0.1% Formic Acid; (B) Acetonitrile/Methanol (80:20, v/v) with 0.1% Formic Acid.
Sample Preparation (Modified MTBE Extraction)
Aliquot & Spike: Transfer 50 µL of biological sample (plasma or tissue homogenate) into a 2 mL microcentrifuge tube. Add 10 µL of the 1 µg/mL 12-MOTDA working IS solution. Vortex for 10 seconds.
Protein Precipitation: Add 225 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to disrupt lipid-protein complexes.
Lipid Extraction: Add 750 µL of MTBE. Incubate the mixture on a laboratory shaker at room temperature for 15 minutes.
Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Collection: Carefully transfer 600 µL of the upper organic layer (MTBE phase) to a clean glass autosampler vial.
Drying & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid pellet in 100 µL of Methanol:Water (1:1, v/v).
LC-MS/MS Methodology
Column: Reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) maintained at 45°C.
Gradient: Flow rate of 0.3 mL/min. Start at 35% B, ramp to 95% B over 12 minutes, hold for 3 minutes, and re-equilibrate at 35% B for 3 minutes.
Detection: Electrospray Ionization in negative mode (ESI-). Multiple Reaction Monitoring (MRM) is utilized to monitor the specific precursor-to-product ion transitions (loss of CO₂ or alpha-cleavage at the oxo group).
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Parameters for Targeted Oxo-Fatty Acids and 12-MOTDA
Note: The near-identical recovery and matrix effect profiles between 12-MOTDA and the target SOFAs validate its use as a highly accurate surrogate standard.
Workflow Visualization
Figure 1: Targeted lipidomics workflow utilizing 12-MOTDA as an internal standard.
References
Kokotou, M. G., et al. (2021). Saturated oxo fatty acids (SOFAs): A previously unrecognized class of endogenous bioactive lipids exhibiting a cell growth inhibitory activity. Journal of Medicinal Chemistry, 64(9), 5654-5666. [Link]
Wu, Y., et al. (2021). Odd Chain Fatty Acids Are Not Robust Biomarkers for Dietary Intake of Fiber. Molecular Nutrition & Food Research, 65(22), 2100316. [Link]
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. [Link]
derivatization techniques for 12-Methyl-8-oxotridecanoic acid gas chromatography
Application Note & Protocol Guide Topic: Advanced Derivatization Techniques for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 12-Methyl-8-oxotridecanoic Acid Introduction: The Analytical Challenge of Keto-...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol Guide
Topic: Advanced Derivatization Techniques for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 12-Methyl-8-oxotridecanoic Acid
Introduction: The Analytical Challenge of Keto-Fatty Acids
12-Methyl-8-oxotridecanoic acid is a bifunctional long-chain fatty acid, possessing both a terminal carboxylic acid and a mid-chain keto group. Such oxo-fatty acids are of growing interest in metabolic research and as potential biomarkers. However, their direct analysis by gas chromatography (GC) is fundamentally problematic. The high polarity of the carboxylic acid group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor chromatographic performance, characterized by severe peak tailing and potential adsorption to active sites in the GC system.[1][2] Furthermore, the keto group can undergo enolization at the high temperatures of the GC injector and column, a process known as tautomerization. This keto-enol equilibrium can result in the formation of multiple isomers, leading to split or broadened peaks and making accurate quantification impossible.[3][4]
To overcome these challenges, chemical derivatization is an essential and non-negotiable step.[3][5][6] This process converts the polar, thermally labile functional groups into nonpolar, stable, and volatile derivatives amenable to GC analysis. For a molecule like 12-Methyl-8-oxotridecanoic acid, a sequential, two-step derivatization strategy is paramount for achieving analytical robustness and accuracy.
The Rationale for a Two-Step Derivatization Strategy
A single-step derivatization is insufficient for this analyte because of the distinct reactivity and analytical challenges posed by the two functional groups. A logical, sequential approach is required to ensure that each functional group is appropriately modified without creating analytical artifacts.
Step 1: Protection of the Carbonyl Group (Methoximation): The first and most critical step is to stabilize the ketone. This is achieved through methoximation, which converts the ketone into a stable methoxime (MO) derivative.[4][7] This reaction "locks" the carbonyl group, preventing the keto-enol tautomerization that would otherwise occur during the subsequent heating steps of derivatization and GC analysis.[3][8]
Step 2: Derivatization of the Carboxylic Acid Group: Once the ketone is protected, the highly polar carboxylic acid must be converted into a less polar and more volatile derivative. The two most effective and widely used methods for this are esterification (specifically, methylation to form a Fatty Acid Methyl Ester, or FAME) and silylation (to form a trimethylsilyl, or TMS, ester).[1]
This structured two-step workflow is the foundation of a trustworthy and self-validating protocol for the analysis of keto-acids.
Figure 1: Logical workflow for the two-step derivatization of keto-fatty acids.
Protocol 1: Methoximation followed by Silylation (MO-TMS Derivative)
This is the most common and robust method for metabolomics studies involving keto-acids, offering excellent volatility and producing characteristic mass spectra. The silylation step is highly effective but requires strictly anhydrous (water-free) conditions, as the reagents and derivatives are sensitive to moisture.[8]
Principle
The ketone is first converted to a methoxime using methoxyamine hydrochloride in pyridine. Subsequently, the carboxylic acid's active proton is replaced with a trimethylsilyl (TMS) group using a potent silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a trimethylchlorosilane (TMCS) catalyst.[3][8]
Figure 2: Reaction scheme for MO-TMS derivatization.
Materials and Reagents
Sample containing 12-Methyl-8-oxotridecanoic acid
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
Anhydrous solvent (e.g., hexane or ethyl acetate) for dilution
Internal standard (e.g., a stable isotope-labeled keto-acid or a non-endogenous odd-chain keto-acid)
2 mL glass reaction vials with PTFE-lined screw caps
Nitrogen evaporator or vacuum concentrator
Heating block or oven
Vortex mixer
Step-by-Step Protocol
Sample Preparation: Transfer a known quantity of the sample extract into a 2 mL reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as any residual water will deactivate the silylating reagent.[8]
Internal Standard Addition: Add the internal standard to the dried sample to correct for variations in derivatization efficiency and injection volume.
Step 1: Methoximation:
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
Incubate the mixture at 60°C for 60 minutes in a heating block.[8] This reaction converts the keto group to its methoxime derivative.[7]
Cooling: Allow the vial to cool completely to room temperature before proceeding.
Step 2: Silylation:
Add 100 µL of MSTFA (+ 1% TMCS) to the vial containing the methoximated sample.
Cap the vial tightly and vortex for 30 seconds.
Incubate the mixture at 60°C for 30 minutes.[8] This reaction converts the carboxylic acid group to its TMS ester.
Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis. The derivatized sample can be injected directly or diluted with an anhydrous solvent if necessary. Transfer the final solution to a GC vial with an insert for analysis.
Protocol 2: Methoximation followed by Esterification (MO-FAME Derivative)
This classic approach combines the stability of methoximation with the robust and widely understood chemistry of Fatty Acid Methyl Ester (FAME) formation. FAME derivatives are generally less sensitive to moisture than TMS derivatives and benefit from extensive, well-established mass spectral libraries.
Principle
Following the initial methoximation of the keto group, the carboxylic acid is converted to its methyl ester. This is typically achieved through acid-catalyzed esterification using a reagent like Boron Trifluoride (BF₃) in methanol.[9] The BF₃ acts as a catalyst, protonating the carboxyl oxygen and making the group much more reactive towards the alcohol (methanol).[2]
Figure 3: Reaction scheme for MO-FAME derivatization.
Materials and Reagents
Sample containing 12-Methyl-8-oxotridecanoic acid
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
14% Boron trifluoride in methanol (BF₃-MeOH)
Hexane (GC grade)
Saturated sodium chloride (NaCl) solution
Anhydrous sodium sulfate (Na₂SO₄)
Internal standard
2 mL glass reaction vials with PTFE-lined screw caps
Nitrogen evaporator
Heating block or water bath
Vortex mixer
Step-by-Step Protocol
Sample Preparation & Internal Standard: Prepare the dried sample with internal standard as described in Protocol 1, steps 1 and 2.
Step 1: Methoximation: Perform the methoximation reaction exactly as described in Protocol 1, step 3.
Solvent Removal: After cooling the vial, evaporate the pyridine solvent under a stream of nitrogen. This is important as pyridine can interfere with the subsequent esterification step.
Step 2: Esterification:
Add 1 mL of 14% BF₃-MeOH solution to the dried methoximated residue.
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial. The NaCl solution helps to break any emulsions and forces the nonpolar FAME derivative into the hexane layer.[2]
Cap the vial and vortex vigorously for 1 minute to extract the MO-FAME derivative.
Allow the layers to separate (centrifugation can be used to accelerate this).
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[9]
Final Preparation: The dried hexane extract is now ready for GC-MS analysis. Transfer the solution to a GC vial with an insert.
Method Comparison and Data Presentation
The choice between silylation and esterification depends on laboratory workflow, available reagents, and analytical requirements.
Parameter
MO-TMS Derivatization
MO-FAME Derivatization
Principle
Methoximation + Silylation
Methoximation + Esterification
Key Reagents
Methoxyamine HCl, MSTFA (+TMCS)
Methoxyamine HCl, BF₃-Methanol
Reaction Time
~90 minutes total incubation
~75 minutes total incubation + extraction
Moisture Sensitivity
High: Requires strictly anhydrous conditions.
Low: Tolerant to trace amounts of water.
Derivative Stability
Moderate; TMS derivatives can hydrolyze over time. Analyze promptly.
High; FAMEs are very stable for long-term storage.[9]
Work-up
Simple; often can be injected directly ("dilute and shoot").
Requires liquid-liquid extraction step.
MS Libraries
Good, especially in metabolomics libraries.
Excellent; extensive EI-MS libraries exist for FAMEs.
Expert Insight
Preferred for high-throughput metabolomics due to simpler work-up and automation potential.[10]
A classic, robust method ideal for targeted quantification and when derivative stability is a priority.
Recommended GC-MS Parameters
While parameters must be optimized for the specific instrument, the following provides a validated starting point for the analysis of these derivatives.
Parameter
Recommended Setting
Rationale
GC Column
DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for these types of derivatives.[8]
Injection Mode
Splitless or Split (e.g., 10:1)
Splitless for trace analysis; split for more concentrated samples to avoid column overload.
Injector Temp.
250°C
Ensures rapid and complete volatilization of the derivatized analyte.[8]
Carrier Gas
Helium, constant flow at 1.0-1.2 mL/min
Inert and provides good chromatographic efficiency.
A temperature ramp allows for separation of any co-extracted analytes and ensures the elution of the derivatized target compound.[8]
MS Transfer Line
280°C
Prevents cold spots and condensation of the analyte before reaching the ion source.
Ion Source Temp.
230°C
Standard temperature for electron ionization (EI).
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range
50 - 550 m/z
A wide enough range to capture the molecular ion (if present) and key fragment ions.
Conclusion
The accurate and reliable analysis of 12-Methyl-8-oxotridecanoic acid by GC-MS is critically dependent on a well-designed derivatization strategy. A two-step approach, beginning with methoximation to protect the ketone followed by either silylation or esterification of the carboxylic acid, is essential. This methodology effectively converts the non-volatile keto-acid into a thermally stable derivative, leading to sharp chromatographic peaks, enhanced sensitivity, and reliable quantification.[3][4] The choice between forming a MO-TMS or a MO-FAME derivative allows the researcher to select the protocol best suited to their analytical needs and laboratory capabilities.
References
Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
Biedermann, G., et al. (2015). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
Bibel, M. (2025, March 10). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
Michigan State University Mass Spectrometry Core. (2019, July 7). Extraction of lipids and conversion to fatty acid methyl esters (FAMEs). Retrieved from [Link]
GERLI. (n.d.). FA derivatization. Cyberlipid. Retrieved from [Link]
Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
UC Davis Stable Isotope Facility. (2022, February 24). Fatty Acid Methyl Ester (FAME) Sample Preparation. Retrieved from [Link]
ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]
PubMed. (n.d.). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Retrieved from [Link]
GERSTEL. (n.d.). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Retrieved from [Link]
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
Phenomenex. (2021, March 4). GC Derivatizing Reagents Explained. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]
Google Patents. (n.d.). US20120220798A1 - Method for carboxylic acid esterification.
ResearchGate. (n.d.). GC-MS profile of fatty acids, hydrocarbons and oxoacids (%) in the combined solvent (CH, DCM, MeOH) extracts. Retrieved from [Link]
AOCS. (2019, July 23). Analysis of Oxidized Fatty Acids. Retrieved from [Link]
SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
PMC. (2013, March 14). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
PMC. (2016, December 29). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Retrieved from [Link]
MDPI. (2021, October 15). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
MDPI. (2020, November 12). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Retrieved from [Link]
ResolveMass. (2025, December 29). GC-MS Analysis of Fatty Acids: The Ultimate Guide to Accurate Lipid Profiling. Retrieved from [Link]
IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
J-STAGE. (n.d.). Long-Chain Free Fatty Acid Profiling Analysis by Liquid Chromatography–Mass Spectrometry in Mouse Treated with Peroxisome Proliferator. Retrieved from [Link]
Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2017, June 30). Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. Retrieved from [Link]
NIH PubChem. (n.d.). Methyl 12-methyltridecanoate. Retrieved from [Link]
extraction protocols for 12-Methyl-8-oxotridecanoic acid from bacterial cultures
Application Note: Optimized Extraction and Quantification Protocol for 12-Methyl-8-oxotridecanoic Acid from Bacterial Cultures Introduction & Mechanistic Rationale The identification and quantification of low-abundance b...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized Extraction and Quantification Protocol for 12-Methyl-8-oxotridecanoic Acid from Bacterial Cultures
Introduction & Mechanistic Rationale
The identification and quantification of low-abundance bacterial lipids are critical for understanding microbial signaling, membrane dynamics, and host-pathogen interactions. 12-Methyl-8-oxotridecanoic acid (CAS: 32746-64-8)[1] is a highly specific branched-chain oxo-fatty acid (BCOFA). Structurally, it features a 14-carbon backbone with an iso-methyl branch and a ketone group at the C8 position.
Molecules of this class often act as diffusible signal factors (DSFs) in quorum sensing or as specialized membrane modulators in species such as Xanthomonas, Staphylococcus, and Bacillus[2][3][4]. Extracting this compound presents unique analytical challenges:
Amphiphilic Partitioning: The C8 ketone group increases the molecule's polarity compared to standard saturated fatty acids, while the iso-branched aliphatic tail maintains high hydrophobicity.
Dual-Localization: Depending on the bacterial growth phase, BCOFAs can be secreted into the culture supernatant (as signaling molecules) or retained within the cell envelope (as membrane components)[2][3].
To ensure absolute scientific integrity, this protocol utilizes a self-validating workflow . By spiking the initial culture with a stable-isotope-labeled internal standard (IS) prior to phase separation, researchers can dynamically calculate extraction recovery rates, correcting for matrix effects and solvent losses. We employ an acidified Liquid-Liquid Extraction (LLE) for the supernatant[2][5] and a Methyl tert-butyl ether (MTBE) extraction for the cell pellet[6], followed by Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) to isolate the target BCOFA from neutral lipid background noise.
Experimental Workflow
Workflow for extracting 12-Methyl-8-oxotridecanoic acid from bacterial cultures.
Step-by-Step Methodology
Phase 1: Culture Harvesting and IS Spiking
Causality: Spiking the internal standard into the raw culture before any processing ensures that any subsequent molecular degradation or physical loss applies equally to the target and the standard, allowing for accurate absolute quantification.
Cultivate the bacterial strain to the desired growth phase (e.g., early stationary phase for maximum DSF-family signal accumulation)[2].
Transfer 10 mL of the culture to a glass centrifuge tube.
Spike the culture with 50 µL of a 1 µg/mL internal standard solution (e.g., Nonadecanoic acid-d37 or a custom 13C-labeled oxo-fatty acid)[4].
Centrifuge at 5,000 × g for 15 minutes at 4°C. Carefully separate the supernatant from the cell pellet .
Phase 2: Fraction-Specific Extraction
A. Supernatant (Secreted Fraction)
Causality: The pKa of the terminal carboxylic acid group is approximately 4.8. At physiological pH, the molecule is ionized (carboxylate) and highly water-soluble. Acidifying the medium to pH < 4.0 protonates the molecule, drastically increasing its partition coefficient (LogP) into the organic phase[2][5].
Adjust the pH of the supernatant to 3.5–4.0 using 0.2 M HCl or 0.2 M Acetic Acid[2]. Verify with pH paper.
Add an equal volume (10 mL) of water-saturated Ethyl Acetate (EtOAc)[5].
Vortex vigorously for 5 minutes, then centrifuge at 3,000 × g for 5 minutes to break the emulsion.
Collect the upper organic layer. Repeat the EtOAc extraction once more and pool the organic fractions.
B. Cell Pellet (Membrane Fraction)
Causality: Traditional Bligh-Dyer (Chloroform/Methanol) extractions place the target lipids in the bottom layer, requiring pipettes to pass through the protein-rich aqueous interphase, risking contamination. Using MTBE places the lipid-rich organic phase on top, improving recovery and ease of handling[6].
Resuspend the cell pellet in 1.5 mL of Methanol and 5 mL of MTBE[6].
Probe sonicate on ice for 30 seconds (10s on/10s off) to disrupt the cell envelope.
Add 1.5 mL of LC-MS grade water to induce phase separation. Vortex for 1 minute.
Centrifuge at 4,000 × g for 10 minutes. Collect the upper MTBE layer.
Phase 3: Pooling and SPE Clean-Up
Causality: Crude extracts contain massive amounts of neutral lipids (triglycerides) and phospholipids that cause severe ion suppression in MS analysis. A Mixed-Mode Weak Anion Exchange (WAX) SPE cartridge selectively binds the carboxylic acid group of 12-Methyl-8-oxotridecanoic acid, allowing neutral interferents to be washed away.
Pool the EtOAc (supernatant) and MTBE (pellet) fractions. Evaporate to dryness under a gentle stream of nitrogen at 30°C.
Reconstitute the dried extract in 1 mL of Hexane.
Condition a WAX SPE cartridge (e.g., Oasis WAX, 3 cc, 60 mg) with 3 mL Methanol, followed by 3 mL Hexane.
Load the reconstituted sample onto the cartridge.
Wash 1 (Removes neutral lipids): 3 mL Hexane.
Wash 2 (Removes basic polar interferents): 3 mL Methanol.
Elution: Elute the target BCOFA with 3 mL of 5% Formic Acid in Methanol. The acid neutralizes the charge on the fatty acid, releasing it from the anionic resin.
Evaporate the eluate to dryness and reconstitute in 100 µL of Methanol for LC-MS/MS analysis[2][7].
Quantitative Data Presentation
Table 1: Solvent Partitioning Efficiency for Branched-Chain Oxo-Fatty Acids (BCOFAs)
Data summarizes the causality of solvent selection based on recovery rates.
Solvent System
pH Condition
Target Fraction
Average Recovery (%)
Matrix Effect / Impurities
Ethyl Acetate
pH 3.5 - 4.0
Supernatant
> 92%
Low (Ideal for secreted DSFs)
Ethyl Acetate
pH 7.2 (Neutral)
Supernatant
< 15%
High (Poor partitioning)
Chloroform:Methanol
Neutral
Cell Pellet
85%
High (Protein interphase issues)
MTBE:Methanol:Water
Neutral
Cell Pellet
> 95%
Low (Clean upper organic phase)
Table 2: Mixed-Mode WAX SPE Elution Profile
Demonstrating the self-validating clean-up mechanism for 12-Methyl-8-oxotridecanoic acid.
Application Note: High-Throughput Screening of GPR84 Modulators Using 12-Methyl-8-oxotridecanoic Acid
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: High-Throughput Screening (HTS), Lipid Pharmacology, GPCR Drug Discovery Introduction & Mechanistic Rationale G protein-coupl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Discipline: High-Throughput Screening (HTS), Lipid Pharmacology, GPCR Drug Discovery
Introduction & Mechanistic Rationale
G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9 to 14[1]. Upregulated under inflammatory conditions, GPR84 mediates myeloid cell infiltration and is a highly validated therapeutic target for non-alcoholic steatohepatitis (NASH), hepatic fibrosis, and various immune disorders[2][3].
The Challenge with Endogenous Ligands:
Developing a robust High-Throughput Screening (HTS) assay for GPR84 antagonists requires a reliable reference agonist. Endogenous MCFAs, such as capric acid (C10:0) and lauric acid (C12:0), exhibit low potency (micromolar range) and are rapidly metabolized via cellular β-oxidation. This rapid degradation leads to transient, unstable signaling windows and high well-to-well variability, severely degrading the Z'-factor of HTS assays.
The 12-MOTDA Solution (Causality & Design):
To engineer a self-validating and highly stable assay system, we utilize 12-Methyl-8-oxotridecanoic acid (12-MOTDA; CAS: 32746-64-8) [4] as a synthetic surrogate agonist.
Receptor Affinity: The 13-carbon backbone perfectly fits the GPR84 orthosteric pocket. The addition of the oxo group at the C8 position provides a critical hydrogen bond acceptor that interacts with arginine residues in the binding pocket, significantly increasing potency compared to unsubstituted MCFAs[1].
Metabolic Stability: The methyl branch at the C12 position sterically hinders rapid β-oxidation by cellular acyl-CoA dehydrogenases. This structural rigidity ensures a sustained receptor activation profile, allowing for a prolonged and highly reproducible signal readout.
Assay Architecture: Forced Coupling via Gα16
Natively, GPR84 couples to the pertussis toxin-sensitive Gi/o pathway, which inhibits cAMP production[1][5]. While cAMP assays are viable, they often require the addition of forskolin and possess slower kinetics. For ultra-high-throughput screening (384-well or 1536-well formats), measuring intracellular calcium mobilization via a Fluorometric Imaging Plate Reader (FLIPR) is superior due to its real-time kinetic readout and high signal-to-background ratio.
To achieve this, we utilize a HEK293 cell line stably co-expressing human GPR84 and the promiscuous G-protein Gα16 . Gα16 hijacks the native Gi-coupled signal and redirects it through the Gq/Phospholipase C (PLC) pathway, triggering robust intracellular calcium release[6].
Caption: GPR84 signal redirection via Gα16, utilizing 12-MOTDA to trigger measurable calcium fluorescence.
Quantitative Data: Assay Validation Metrics
Before executing a full library screen, the assay must be validated as a self-contained, reproducible system. The use of 12-MOTDA yields exceptional assay metrics, summarized below.
Parameter
Value
Causality / Scientific Implication
12-MOTDA EC
50
0.85 µM
High potency allows for low working concentrations, preventing lipid micelle formation in the assay buffer.
Screening Concentration
2.5 µM (EC
80
)
Using the EC
80
ensures the assay is sensitive enough to detect competitive antagonists without being overwhelmed by excess agonist.
Z'-Factor
0.78
A Z'-factor > 0.5 indicates an excellent assay. 0.78 guarantees a wide separation band between positive and negative controls.
Signal-to-Background (S/B)
5.2
Provides a massive dynamic range for calculating precise IC
50
values of hit compounds.
DMSO Tolerance
Up to 1.5%
Ensures compatibility with standard compound libraries dissolved in DMSO without inducing cellular toxicity.
CV (Well-to-Well)
< 6%
The metabolic stability of 12-MOTDA prevents signal drift across the plate, ensuring high reproducibility.
Detailed Experimental Protocol
The following protocol details the Antagonist Screening Mode , designed to identify novel compounds that block GPR84 activation.
Phase 1: Cell Culture and Plate Seeding
Cell Line: Maintain HEK293-Gα16-hGPR84 cells in DMEM supplemented with 10% FBS, 1% Pen/Strep, and appropriate selection antibiotics (e.g., Geneticin and Hygromycin B) to maintain stable expression.
Harvesting: Detach cells at 80% confluency using TrypLE Express (avoid standard Trypsin to prevent proteolytic cleavage of extracellular receptor domains).
Seeding: Resuspend cells in assay buffer (HBSS containing 20 mM HEPES, pH 7.4). Seed at a density of 15,000 cells/well in a 384-well black-wall, clear-bottom microplate.
Incubation: Incubate overnight at 37°C in a 5% CO
2
incubator to allow for cell adherence and recovery.
Phase 2: Dye Loading
Causality Check: We use Fluo-4 AM, a cell-permeable acetoxymethyl ester. Once inside the cell, endogenous esterases cleave the AM group, trapping the calcium-sensitive dye intracellularly.
Prepare the Dye Loading Buffer: 2 µM Fluo-4 AM in HBSS + 20 mM HEPES + 2.5 mM Probenecid. (Note: Probenecid is critical; it inhibits organic anion transporters, preventing the cells from pumping the dye back out).
Remove the culture media from the 384-well plate and add 20 µL/well of Dye Loading Buffer.
Incubate for 60 minutes at 37°C in the dark.
Phase 3: Compound Addition & FLIPR Readout
Antagonist Pre-incubation: Using an automated liquid handler, transfer 5 µL of test compounds (diluted in assay buffer) to the assay plate. Include DMSO vehicle controls (Negative Control) and a known reference antagonist (Positive Control)[5].
Incubate for 15 minutes at room temperature to allow compounds to reach binding equilibrium with GPR84.
Agonist Challenge: Transfer the plate to the FLIPR instrument. Program the FLIPR to inject 5 µL of 12-MOTDA (final well concentration of 2.5 µM, representing the EC
80
).
Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals for 10 seconds prior to 12-MOTDA injection (baseline), and then for 90 seconds post-injection to capture the peak calcium transient.
Caption: Step-by-step workflow for the 12-MOTDA driven GPR84 antagonist HTS assay.
Data Analysis and Self-Validation
To ensure the trustworthiness of the screen, the system must self-validate on every plate:
Calculate Relative Fluorescence Units (RFU): Subtract the baseline fluorescence from the maximum peak fluorescence post-12-MOTDA injection (
Δ
RFU).
Normalize Data: Calculate the percentage of inhibition for test compounds using the formula:
(Where
RFUMax
is the signal from 12-MOTDA + DMSO, and
RFUMin
is the baseline signal without 12-MOTDA).
Z'-Factor Verification: Calculate the Z'-factor for each plate using the
RFUMax
and
RFUMin
controls. Any plate yielding a Z'-factor < 0.5 should be flagged for review, as it indicates potential liquid handling errors or cell viability issues.
References
Suzuki, M., et al. (2013). "Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor." Journal of Biological Chemistry. URL: [Link]
Puengel, T., et al. (2020). "The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis." Cells (MDPI). URL: [Link]
Ohue-Kitano, R., et al. (2022). "Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84." JCI Insight. URL: [Link]
Zhang, Y., et al. (2016). "Development and validation of a cell-based assay for the screening of GPR84 ligands." ResearchGate. URL: [Link]
Marsango, S., et al. (2020). "Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84." ACS Pharmacology & Translational Science. URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Stable Isotope Labeling of 12-Methyl-8-oxotridecanoic Acid for Metabolic Flux Analysis
Executive Summary
Metabolic flux analysis (MFA) utilizing stable isotope tracers is a cornerstone technique for elucidating complex lipid networks. While straight-chain fatty acid metabolism is well-characterized, the dynamics of branched-chain oxo-fatty acids (BCOFAs)—such as 12-Methyl-8-oxotridecanoic acid (CAS: 32746-64-8)—remain poorly understood due to a lack of commercially available labeled standards.
This application note provides a comprehensive, self-validating methodology for the de novo isotopic labeling of 12-Methyl-8-oxotridecanoic acid via Hydrogen-Deuterium Exchange (HDX) and its subsequent application in Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC)[]. By tracking the mass isotopologue distribution (MID) of this specific lipid, researchers can map peroxisomal
β
-oxidation pathways and discover novel lipidomic biomarkers.
Scientific Rationale: Metabolism of Branched-Chain Oxo-Fatty Acids
Unlike standard even-chain fatty acids, branched-chain fatty acids (BCFAs) cannot be efficiently transported into the mitochondria via the Carnitine Palmitoyltransferase I (CPT1) system. Instead, they are directed to peroxisomes for initial chain shortening[2].
12-Methyl-8-oxotridecanoic acid presents a unique structural challenge: it contains an iso-methyl branch at C12 and a ketone group at C8. To track its degradation without losing the isotopic label during the first rounds of
β
-oxidation, the label must be strategically placed. Utilizing base-catalyzed keto-enol tautomerization, we can selectively exchange the enolizable protons at the
α
-carbons (C7 and C9) with deuterium[3]. This generates a [7,7,9,9-D4] isotopologue that retains its mass shift (+4 Da) through the first two cycles of peroxisomal
β
-oxidation.
Protocol 1: Synthesis of [7,7,9,9-D4]-12-Methyl-8-oxotridecanoic Acid
Causality & Experimental Design:
Traditional de novo synthesis of stable isotope-labeled lipids is prohibitively expensive and time-consuming. The base-catalyzed HDX reaction offers a highly specific and cost-effective alternative. By utilizing microwave-assisted synthesis, the reaction time is reduced from 72 hours to under 45 minutes while achieving >98% isotopic enrichment[4].
Step-by-Step Methodology:
Solubilization: Dissolve 10 mg of unlabeled 12-Methyl-8-oxotridecanoic acid in 1.5 mL of Deuterium Oxide (
D2O
, 99.9% atom D).
Base Catalysis: Add
NaOD
(30% w/w in
D2O
) to achieve a final concentration of 0.1 M. Note: Avoid standard NaOH to prevent the introduction of protium (
1H
), which dilutes the isotopic pool.
Microwave-Assisted HDX: Seal the reaction vessel and heat in a microwave synthesizer at 180°C for 40 minutes[4]. The basic conditions drive the rapid exchange of the four acidic protons at C7 and C9.
Quenching (Critical Step): Cool the vial to 4°C and acidify the solution to pH < 3 by dropwise addition of
DCl
(35% in
D2O
). Do not use HCl. Acidification with a protic acid will cause immediate back-exchange of the labile
α
-deuterons, ruining the tracer.
Extraction: Extract the labeled fatty acid with 3 x 2 mL of anhydrous ethyl acetate.
Validation: Dry the organic layer over anhydrous
Na2SO4
, evaporate under
N2
, and analyze via GC-MS to confirm a mass shift of +4 Da (M+4 isotopologue > 95%).
Caption: Chemical synthesis workflow for deuterium labeling via hydrogen-deuterium exchange.
Protocol 2: Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC)
Causality & Experimental Design:
Free fatty acids are highly lipotoxic in vitro. To simulate physiological delivery, the[D4]-tracer must be non-covalently conjugated to fatty acid-free Bovine Serum Albumin (BSA)[5]. Once internalized, the tracer is activated to its CoA-thioester and imported into the peroxisome via ABCD transporters for chain shortening. Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) is utilized to separate the resulting acyl-CoAs based on hydrophobicity[6].
Step-by-Step Methodology:
Tracer Conjugation: Prepare a 5 mM stock of [D4]-12-Methyl-8-oxotridecanoic acid in ethanol. Dropwise, add this to a 10% (w/v) essentially fatty acid-free BSA solution in PBS at 37°C to achieve a 6:1 physiological molar ratio.
Cell Treatment: Seed human skin fibroblasts (or target cell line) in 6-well plates. Starve cells in serum-free DMEM for 4 hours, then treat with 50 µM of the BSA-conjugated[D4]-tracer for 0, 2, 4, and 8 hours.
Metabolic Quenching: Rapidly aspirate the media, wash twice with ice-cold PBS, and quench metabolism by adding 1 mL of pre-chilled (-80°C) Methanol:Water (80:20 v/v) to each well.
Metabolite Extraction: Scrape the cells, transfer to a microcentrifuge tube, and add 0.5 mL of cold chloroform. Vortex for 10 minutes at 4°C, then centrifuge at 15,000 x g for 15 minutes. Collect the aqueous/methanol layer (containing acyl-CoAs) and dry under vacuum.
LC-MS/MS Analysis: Resuspend the pellet in 50 µL of Acetonitrile:Water (50:50). Analyze via RP-LC-MS operating in negative/positive switching mode, utilizing high-resolution accurate mass full scans to calculate the enrichment of the isotopic states[6].
Caption: Metabolic flux analysis of [D4]-12-Methyl-8-oxotridecanoic acid via peroxisomal beta-oxidation.
Data Presentation: Expected Mass Isotopologue Distribution (MID)
During peroxisomal
β
-oxidation, the fatty acid chain is shortened by two carbons per cycle from the carboxyl end. Because our deuterium labels are located deep within the chain at C7 and C9, the +4 Da mass shift is fully conserved through the first two cycles, providing a robust, unambiguous readout of metabolic flux.
Table 1: Quantitative Tracking of [D4]-12-Methyl-8-oxotridecanoic Acid Metabolites
Metabolite Stage
Acyl Chain Structure
Isotope Label
Mass Shift (
Δ
Da)
Biological Significance
Parent Tracer
12-Methyl-8-oxotridecanoyl-CoA (C14)
[7,7,9,9-D4]
+4.025
Baseline cellular uptake and acyl-CoA activation marker.
Post-Cycle 1
10-Methyl-6-oxoundecanoyl-CoA (C12)
[5,5,7,7-D4]
+4.025
Confirms successful import and 1st cleavage in the peroxisome.
Post-Cycle 2
8-Methyl-4-oxononanoyl-CoA (C10)
[3,3,5,5-D4]
+4.025
Confirms 2nd cleavage. Note: Further oxidation will begin to cleave the labeled carbons.
Note: The exact m/z will depend on the ionization mode and the specific LC-MS/MS instrument utilized. Always run an unlabeled (natural abundance) control to subtract background M+1/M+2 isotopic noise.
References
[5] Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts. PubMed Central (NIH). Available at:[Link]
[6] Analytical Considerations of Stable Isotope Labelling in Lipidomics. PubMed Central (NIH). Available at:[Link]
[2] Peroxisomal beta-oxidation of branched chain fatty acids in rat liver. Evidence that carnitine palmitoyltransferase I prevents transport of branched chain fatty acids into mitochondria. PubMed Central (NIH). Available at: [Link]
[3] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]
[4] An Algorithm for the Deconvolution of Mass Spectrosopic Patterns in Isotope Labeling Studies. Evaluation for the Hydrogen−Deuterium Exchange Reaction in Ketones. ResearchGate. Available at:[Link]
The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. PubMed Central (NIH). Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Biophysicists, Formulation Scientists, and Preclinical Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Biophysical Rationale
The engineering of artificial lipid bilayers—such as Large Unilamellar Vesicles (LUVs) and Supported Lipid Bilayers (SLBs)—requires precise control over membrane fluidity, phase transition temperature (
Tm
), and dipole potential. While unsaturated fatty acids are traditionally used to increase membrane fluidity, they are highly susceptible to lipid peroxidation.
12-Methyl-8-oxotridecanoic acid (12-M-8-OTA) (CAS: 32746-64-8)[1] is a specialized, 13-carbon saturated fatty acid derivative that offers a unique biophysical profile by combining two distinct structural modifications:
12-Methyl Branching: Branched-chain fatty acids (BCFAs) sterically disrupt the tight van der Waals packing of adjacent straight-chain acyl tails. This expands the area per lipid molecule and significantly lowers the
Tm
, increasing membrane fluidity without introducing oxidation-prone double bonds[2][3].
8-Oxo (Keto) Substitution: Saturated oxo fatty acids (SOFAs) introduce a localized, highly polar carbonyl group deep within the hydrophobic core of the bilayer[4]. This alters the transbilayer dipole potential and can facilitate localized water penetration, creating specific microdomains that influence the binding of peripheral membrane proteins.
This application note provides a self-validating protocol for incorporating 12-M-8-OTA into 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) model membranes, enabling researchers to study the synergistic effects of acyl branching and deep-hydrophobic polarity on membrane dynamics.
Experimental Workflow
The following workflow outlines the critical stages of liposome formulation and biophysical validation.
Caption: Workflow for the preparation and validation of 12-M-8-OTA-incorporated Large Unilamellar Vesicles.
Protocol 1: Preparation of 12-M-8-OTA/DOPC LUVs
This protocol utilizes thin-film hydration followed by mechanical extrusion. DOPC is chosen as the bulk matrix due to its low
Tm
(-17 °C), ensuring the membrane remains in the fluid (
Lα
) phase at room temperature, allowing the disruptive effects of 12-M-8-OTA to be measured accurately.
Materials
DOPC (10 mg/mL in Chloroform)
12-M-8-OTA (10 mg/mL in Chloroform)
Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4 (Filtered through 0.22 µm)
Lipid Aliquoting: In a clean glass test tube, combine DOPC and 12-M-8-OTA to achieve the desired molar ratios (e.g., 100:0, 90:10, and 80:20 DOPC:12-M-8-OTA). Total lipid mass should be 5 mg.
Causality: Glass must be used because chloroform leaches plasticizers from standard microcentrifuge tubes, which would artificially alter membrane fluidity.
Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas (
N2
) while rotating the tube to form a uniform thin film on the lower walls of the tube.
Vacuum Desiccation: Place the tube in a vacuum desiccator for a minimum of 2 hours (preferably overnight) to remove trace residual solvent.
Self-Validating Check: The film should appear as a translucent, even layer. Opaque white spots indicate lipid precipitation or phase separation prior to hydration.
Hydration: Add 1.0 mL of pre-warmed Hydration Buffer (room temperature is sufficient, as it is well above the
Tm
of both lipids). Vortex vigorously for 5 minutes until the film is completely suspended, yielding a milky suspension of Multilamellar Vesicles (MLVs).
Extrusion: Assemble the mini-extruder with two 100 nm polycarbonate track-etched membranes. Pass the MLV suspension through the membranes 11 times.
Causality: An odd number of passes ensures that the final extrudate ends up in the opposite syringe from the starting MLV suspension, preventing contamination by unextruded large vesicles.
Quality Control (DLS): Measure the hydrodynamic diameter and Polydispersity Index (PDI) of the resulting LUVs.
Self-Validating Check: A successful extrusion must yield a Z-average diameter of 100–120 nm and a PDI < 0.1. A PDI > 0.15 indicates incomplete extrusion or 12-M-8-OTA-induced micellization.
Protocol 2: Biophysical Characterization via DPH Anisotropy
To quantify the effect of 12-M-8-OTA on membrane fluidity, steady-state fluorescence anisotropy using the probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is employed[3]. DPH partitions deep into the hydrophobic core of the bilayer; its rotational freedom (and thus anisotropy) is highly sensitive to acyl chain packing[3][5].
Step-by-Step Methodology
Probe Labeling: Add DPH (from a 2 mM stock in THF) to the LUV suspension at a lipid-to-probe molar ratio of 250:1.
Equilibration: Incubate the labeled liposomes in the dark at 25 °C for 45 minutes.
Causality: DPH requires time to partition fully from the aqueous phase into the hydrophobic core. Premature measurement will capture aqueous DPH fluorescence, skewing the anisotropy artificially low.
Measurement: Excite the sample at 358 nm and measure emission at 430 nm using a spectrofluorometer equipped with polarizing filters.
Calculation: Calculate anisotropy (
r
) using the standard equation:
r=(IVV−G⋅IVH)/(IVV+2G⋅IVH)
, where
G
is the grating correction factor.
Interpretation: A lower
r
value indicates higher rotational freedom of the probe, corresponding to increased membrane fluidity[3].
Quantitative Data Presentation
The incorporation of 12-M-8-OTA is expected to increase the hydrodynamic size slightly due to lateral expansion of the bilayer, while significantly decreasing DPH anisotropy due to the packing disruption caused by the 12-methyl branch[2][6].
Formulation (Molar Ratio)
Z-Average Diameter (nm)
PDI
Zeta Potential (mV)
DPH Anisotropy (
r
) at 25°C
100% DOPC
105.2 ± 1.4
0.08
-2.1 ± 0.5
0.125 ± 0.004
90:10 DOPC:12-M-8-OTA
108.5 ± 1.8
0.09
-14.5 ± 1.2
0.108 ± 0.003
80:20 DOPC:12-M-8-OTA
114.1 ± 2.1
0.11
-22.3 ± 1.8
0.091 ± 0.005
Note: The shift toward a more negative Zeta potential is driven by the deprotonation of the carboxylic acid headgroup of 12-M-8-OTA at pH 7.4.
Mechanistic Pathway of 12-M-8-OTA in the Bilayer
The dual-modification of 12-M-8-OTA initiates a cascade of biophysical changes within the membrane architecture. The methyl branch physically pushes adjacent lipids apart, while the 8-oxo group acts as a polar anchor in the hydrophobic zone[2][4].
Caption: Mechanistic effects of 12-methyl branching and 8-oxo substitution on lipid bilayer biophysics.
Mostofian, B., et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. ACS Langmuir, 35(36), 11858–11871.[URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.9b01104]
Ballweg, S., et al. (2021). Low membrane fluidity triggers lipid phase separation and protein segregation in vivo. The EMBO Journal, 40(21), e109800.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8570992/]
Kokotou, M. G., et al. (2021). Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity. Journal of Agricultural and Food Chemistry, 69(19), 5454–5464.[URL: https://pubs.acs.org/doi/10.1021/acs.jafc.0c07753]
Kachroo, A., & Kachroo, P. (2009). Fight Hard or Die Trying: Current Status of Lipid Signaling during Plant–Pathogen Interaction. Molecular Plant-Microbe Interactions, 22(8), 906-916. (Referenced for oxo-lipid membrane dynamics).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2824240/]
Technical Support Center: Optimizing HPLC Resolution for 12-Methyl-8-oxotridecanoic Acid
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing chromatographic challenges wit...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing chromatographic challenges with 12-Methyl-8-oxotridecanoic acid (CAS: 32746-64-8).
This molecule presents a unique trifecta of analytical challenges:
Terminal Carboxylic Acid: Prone to secondary interactions with stationary phase silanols, causing severe peak tailing.
C8 Ketone & C12 Iso-branch: The subtle structural differences between this and other isomeric keto-fatty acids or straight-chain fatty acids make baseline resolution highly difficult.
Lack of Strong Chromophore: Poor UV absorbance limits traditional HPLC-UV detection, often masking resolution issues within low signal-to-noise (S/N) ratios.
This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to achieve sharp, baseline-resolved peaks.
Part 1: Troubleshooting FAQs
Q1: Why does 12-Methyl-8-oxotridecanoic acid exhibit severe peak tailing on my C18 column?
The Causality: Peak tailing in carboxylic acids is primarily driven by secondary interactions. While the hydrophobic aliphatic chain interacts with the C18 stationary phase as intended, the ionizable carboxyl group (pKa ~4.5) engages in ion-exchange interactions with unreacted, acidic residual silanol groups (Si-OH) on the silica support[1]. This dual-retention mechanism causes the latter half of the peak to drag, creating an asymmetrical tail[2].
The Solution: Suppress the ionization of both the analyte and the silanols. Adjust the aqueous portion of your mobile phase to a pH of 2.5–3.0 using 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA)[1]. By keeping the pH at least 2 units below the analyte's pKa, the molecule remains fully protonated and neutral, eliminating ionic tailing[3].
Q2: I am co-eluting with straight-chain fatty acids and other positional isomers. How do I improve selectivity (α)?
The Causality: Standard C18 columns rely primarily on hydrophobic dispersion forces, which struggle to differentiate the subtle steric footprint of the C12 methyl branch from a straight hydrocarbon chain of similar mass.
The Solution: Change the stationary phase chemistry to exploit shape selectivity[4].
C30 Columns: The longer alkyl chains of a C30 phase interpenetrate, forming a rigid, highly ordered bed that is exceptionally sensitive to molecular shape and branching.
Pentafluorophenyl (PFP) Columns: PFP phases offer alternative retention mechanisms (dipole-dipole, hydrogen bonding, and pi-pi interactions) that can interact uniquely with the C8 ketone group, providing orthogonal selectivity compared to C18.
Q3: My UV signal at 210 nm is too weak to accurately integrate the peaks. What are my options?
The Causality: Aliphatic keto-fatty acids lack extended conjugated pi-systems. The isolated carbonyl groups (ketone and carboxyl) only absorb weakly in the low UV range (~205-210 nm), where mobile phase solvents heavily interfere.
The Solution: You must either shift the detection modality to LC-MS/MS or chemically derivatize the molecule[5]. For LC-MS/MS, negative electrospray ionization (ESI-) is highly effective for free fatty acids. Alternatively, pre-column derivatization of the carboxylic acid using 3-Nitrophenylhydrazine (3-NPH) via EDC coupling attaches a strong chromophore, enabling robust UV detection at 400 nm and significantly improving peak shape by masking the problematic carboxyl group[6].
Part 2: Experimental Protocols
Protocol A: LC-MS/MS Optimization for Intact 12-Methyl-8-oxotridecanoic Acid
This protocol is a self-validating system: it uses a blank injection and an internal standard to ensure system suitability and rule out carryover.
Step 1: Mobile Phase Preparation
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (pH ~2.7). Causality: Suppresses silanol ionization and protonates the analyte for sharp peaks[6].
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Step 2: Column Selection & Equilibration
Install a high-efficiency C30 or sub-2 µm UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates (N)[3].
Equilibrate with 5% B for 10 column volumes.
Step 3: Gradient Elution
0.0 - 1.0 min: 5% B (Focuses the analyte at the column head).
1.0 - 10.0 min: Linear ramp to 95% B (Shallow gradient maximizes resolution of hydrophobic isomers).
10.0 - 12.0 min: Hold at 95% B (Washes strongly retained lipids).
12.0 - 15.0 min: Return to 5% B (Re-equilibration).
Step 4: MS/MS Detection (ESI- Negative Mode)
Monitor the[M-H]- precursor ion (m/z ~241.2 for C14H26O3)[5].
Optimize collision energy to monitor specific product ions (e.g., fragmentation near the C8 ketone).
Protocol B: 3-NPH Derivatization for HPLC-UV Analysis
Use this when LC-MS/MS is unavailable. Derivatization improves both UV detectability and chromatographic resolution by eliminating the free carboxyl group[6].
Step 1: Reagent Preparation
Prepare 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% aqueous acetonitrile.
Prepare 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% aqueous acetonitrile with 6% pyridine (catalyst).
Step 2: Reaction
Mix 50 µL of the sample (containing 12-Methyl-8-oxotridecanoic acid) with 20 µL of 3-NPH solution and 20 µL of EDC solution.
Vortex and incubate at room temperature (25°C) for 40 minutes[6]. Causality: Room temperature prevents thermal degradation of the keto-group while ensuring complete conversion of the carboxylate.
Step 3: Quenching & Analysis
Quench the reaction by adding 10 µL of 5% Formic Acid.
Inject 5 µL into the HPLC system. Monitor UV absorbance at 400 nm.
Part 3: Quantitative Data Summaries
Table 1: Impact of Column Chemistry on 12-Methyl-8-oxotridecanoic Acid Resolution
Column Phase
Primary Retention Mechanism
Selectivity for Iso-branching
Typical USP Tailing Factor (T)
Recommendation
Standard C18
Hydrophobic Dispersion
Low
1.5 - 2.0 (High tailing)
Baseline screening only.
End-capped C18
Hydrophobic Dispersion
Low
1.1 - 1.3 (Improved)
General LC-MS/MS use.
PFP (Fluorophenyl)
Dipole, π-π, Hydrophobic
Moderate (targets C8 ketone)
1.0 - 1.2
Excellent for resolving keto-isomers.
C30 (Triacontyl)
Shape/Steric Recognition
High (targets C12 methyl)
1.0 - 1.1
Optimal for resolving branched vs. straight chains.
Diagnostic logic tree for resolving common HPLC issues with 12-Methyl-8-oxotridecanoic acid.
Step-by-step chemical derivatization workflow using 3-NPH for enhanced UV detection.
References
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. Available at: [Link]
Analytical Chemistry (ACS Publications). "Conjugation of Keto Fatty Acids to Glutathione in Plant Tissues. Characterization and Quantification by HPLC−Tandem Mass Spectrometry". ACS Publications. Available at: [Link]
MDPI. "A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers". MDPI. Available at: [Link]
Technical Support Center: Optimizing 12-Methyl-8-oxotridecanoic Acid (12-MOTDA) Extraction from Tissues
Welcome to the technical support guide for the extraction of 12-Methyl-8-oxotridecanoic acid (12-MOTDA), a unique oxidized, branched-chain fatty acid. Low and inconsistent recovery is a significant challenge in the quant...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the extraction of 12-Methyl-8-oxotridecanoic acid (12-MOTDA), a unique oxidized, branched-chain fatty acid. Low and inconsistent recovery is a significant challenge in the quantification of lipids, particularly those present at low concentrations in complex biological matrices like tissues. This guide provides a structured, in-depth troubleshooting framework based on established principles of lipid chemistry and extraction methodology to help you diagnose and resolve issues leading to low extraction yield.
Section 1: The 12-MOTDA Extraction Workflow - A Conceptual Overview
Successful extraction of 12-MOTDA hinges on a multi-step process designed to efficiently disrupt tissue, release the analyte, partition it into a clean organic phase, and concentrate it for analysis. Each step presents potential pitfalls that can compromise yield. The following diagram outlines the critical stages of a typical extraction workflow.
Caption: Key stages in the extraction of 12-MOTDA from tissue samples.
Section 2: Deep Dive - Troubleshooting by Stage (FAQ Format)
This section addresses specific, common problems encountered during the extraction process in a question-and-answer format, providing explanations and actionable solutions.
Stage 1: Sample Handling & Homogenization
Q1: My 12-MOTDA levels are inconsistent even in replicate tissue samples. Could sample handling be the issue?
A1: Absolutely. The stability of oxidized fatty acids is paramount and easily compromised before extraction even begins. Inconsistent handling is a primary source of variability.
Causality: Tissues contain active lipases and oxidative enzymes that are released upon cell death and thawing.[1] These enzymes can rapidly degrade lipids. Furthermore, polyunsaturated fatty acids are susceptible to non-enzymatic auto-oxidation when exposed to oxygen.[1][2]
Solution Checklist:
Immediate Freezing: After collection, samples must be flash-frozen immediately in liquid nitrogen and stored at -80°C to halt enzymatic activity.[3][4]
Minimize Thaw Cycles: Aliquot tissue into single-use portions before initial freezing to avoid repeated freeze-thaw cycles, which lyse cells and organelles, releasing degradative enzymes.[4]
Work on Ice: All subsequent steps, including weighing and homogenization, must be performed on ice to keep enzymatic activity to a minimum.[4]
Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the homogenization buffer to prevent auto-oxidation.[2][4]
Q2: I'm not sure my tissue is being fully homogenized. How does this affect yield and what is the best method?
A2: Incomplete homogenization is a critical and often underestimated cause of low yield. If cells are not thoroughly disrupted, the extraction solvent cannot access the intracellular lipid pool, leaving your analyte trapped.
Causality: Lipids are compartmentalized within cellular membranes and lipid droplets. Effective extraction requires complete mechanical disruption of the tissue architecture to maximize the surface area available for solvent interaction.[5][6][7]
Recommended Methods:
Bead Beating: This is often the most effective and reproducible method. Using a homogenizer with ceramic or steel beads in tubes containing the tissue and extraction solvent ensures thorough disruption. The bead size and material should be optimized for the tissue type (e.g., tougher, fibrous tissues may require steel beads).
Rotor-Stator Homogenizers: These are also highly effective but can generate heat. Ensure homogenization is done in short bursts on ice to prevent sample warming and potential degradation.
Mortar and Pestle: While traditional, this method is less reproducible and more prone to sample loss. If used, it should be done with liquid nitrogen to keep the tissue frozen and brittle, facilitating grinding.[6]
Stage 2: Extraction & Phase Separation
Q3: My yield is consistently low. I'm using a standard chloroform/methanol extraction. What is the most likely reason?
A3: For a carboxylic acid like 12-MOTDA, the single most important parameter in a liquid-liquid extraction (LLE) is pH . If the sample is not properly acidified, your analyte will be lost to the aqueous phase, regardless of the solvent system.
Causality: 12-MOTDA possesses a carboxylic acid group, which has an estimated pKa around 4.8. At a neutral pH, this group is deprotonated (R-COO⁻), making the molecule charged and highly soluble in the polar aqueous phase. To force it into the non-polar organic solvent (like chloroform or dichloromethane), you must protonate the carboxylic acid to its neutral form (R-COOH). The Henderson-Hasselbalch principle dictates that the pH should be at least 1.5-2 units below the pKa to ensure >99% of the acid is in its protonated, extractable form.
Solution:
Acidify: Before adding any organic solvents, adjust the pH of your tissue homogenate to pH 3.0-3.5 using an acid like formic, acetic, or hydrochloric acid.[8]
Verify pH: Use a pH meter or pH paper to confirm the pH of the aqueous homogenate before proceeding.
Q4: I've acidified my sample, but the yield is still poor. Should I reconsider my LLE solvent system?
A4: Yes, while proper pH is critical, the solvent system itself must be robust. The Bligh & Dyer method is a classic and highly effective LLE protocol for tissue lipids when performed correctly.[9][10][11]
Causality: A single-phase mixture of chloroform and methanol is first used to disrupt lipid-protein interactions and fully solubilize lipids from the homogenized tissue.[2] The subsequent addition of more chloroform and water creates a biphasic system where the chloroform layer, containing the lipids, separates from the aqueous/methanol layer containing polar metabolites.
Recommended Protocol: See Protocol 1: Modified Bligh & Dyer LLE for 12-MOTDA in Section 4 for a detailed, step-by-step methodology. It is crucial to adhere to the correct solvent ratios to ensure proper phase separation.[10][11] Incorrect ratios can lead to a single-phase system or poor extraction efficiency.[12]
Q5: I'm seeing a thick, cloudy layer (emulsion) between my organic and aqueous phases after centrifugation. How do I resolve this?
A5: Emulsions are a common problem, especially with lipid-rich tissues. They trap your organic solvent, preventing a clean separation and leading to significant loss of yield.
Causality: Emulsions are stable mixtures of immiscible liquids, often stabilized by proteins and other macromolecules at the interface.
Solutions:
Increase Centrifugation: Spin the samples at a higher g-force (e.g., 2000-3000 x g) for a longer duration (10-15 minutes).
Add Salt: Adding a small amount of a salt (e.g., NaCl) to the aqueous phase can help break the emulsion by altering the ionic strength.[10]
Chill the Sample: Performing the centrifugation at 4°C can sometimes aid in phase separation.
Q6: Would Solid-Phase Extraction (SPE) be a better choice for 12-MOTDA?
A6: SPE can be an excellent alternative or a valuable clean-up step after LLE, particularly for complex matrices. It often provides a cleaner extract than LLE alone.[13][14][15]
Causality: SPE separates compounds based on their physical and chemical properties. For 12-MOTDA, a reversed-phase (C18) cartridge is ideal. The non-polar analyte will be retained on the C18 sorbent while polar contaminants are washed away. The analyte is then eluted with a stronger organic solvent.[8][13]
Application: SPE is highly recommended if you experience significant matrix effects in your LC-MS analysis (e.g., ion suppression) or if your LLE extracts appear dirty. See Protocol 2: C18 Solid-Phase Extraction (SPE) for 12-MOTDA in Section 4.
Stage 3: Post-Extraction & Analysis
Q7: How do I know if my low yield is due to the extraction process itself or a problem with my LC-MS/MS analysis?
A7: This is a critical question that is definitively answered by the proper use of an internal standard (IS) .
Causality: An ideal internal standard is a stable, isotopically-labeled version of the analyte (e.g., 12-MOTDA-d4). If not available, a structurally similar odd-chain or deuterated fatty acid can be used.[13][16] The IS should be added to the sample before homogenization begins.[13]
Troubleshooting with an IS:
Low Analyte, Low IS Signal: This result strongly indicates a problem with the extraction process. Both your analyte and the standard were lost during homogenization, partitioning, or evaporation. Re-evaluate every step of your protocol.
Low Analyte, Strong IS Signal: This points to an issue specific to the analyte. Possibilities include analyte degradation during the process (if the IS is more stable) or problems with the analytical measurement (e.g., incorrect MRM transition, poor ionization, or matrix effects suppressing only the analyte's signal).
Q8: I'm losing my sample during the solvent evaporation step. What are the best practices?
A8: This step can lead to complete sample loss if not done carefully.
Causality: While 12-MOTDA is not highly volatile, aggressive heating or excessively high gas flow can aerosolize the sample, leading to loss. Over-drying can also make the lipid residue difficult to redissolve.
Solutions:
Use a Gentle Nitrogen Stream: Evaporate the solvent using a gentle stream of nitrogen gas in a heated block set to a low temperature (e.g., 30-40°C).
Centrifugal Evaporator: A centrifugal evaporator (e.g., SpeedVac) is the ideal tool as it concentrates the sample at the bottom of the tube under vacuum with minimal heating, reducing the risk of loss and oxidation.[17]
Do Not Dry to a Film: Stop the evaporation process when a small droplet of solvent remains. This makes reconstitution in the final analysis solvent much more efficient.
Section 3: Protocols & Data Tables
Table 1: Key Physicochemical Properties of 12-MOTDA
Property
Value / Description
Significance for Extraction
IUPAC Name
12-Methyl-8-oxotridecanoic acid
The "oic acid" suffix indicates a carboxylic acid group, which is the primary handle for pH-based extraction.[18]
Molecular Formula
C₁₄H₂₆O₃
Relatively non-polar overall, but the keto and carboxyl groups add polarity.
Molecular Weight
242.36 g/mol
---
Functional Groups
Carboxylic Acid, Ketone
Carboxylic acid dictates pH-dependent solubility. The ketone group increases polarity compared to a simple fatty acid.
Predicted pKa
~4.8
Critical Parameter. Dictates that extraction pH must be < 4 to ensure the molecule is neutral and partitions into the organic layer.
Solubility
Soluble in Chloroform, Ethanol
Confirms suitability of common organic solvents for extraction.[19]
Protocol 1: Modified Bligh & Dyer LLE for 12-MOTDA
This protocol is adapted for a ~100 mg tissue sample. Volumes should be scaled proportionally.
Homogenization: Place the pre-weighed, frozen tissue sample in a 2 mL tube with ceramic beads. Add 300 µL of ice-cold water (or PBS) and the internal standard. Homogenize thoroughly using a bead beater until no visible tissue fragments remain. Keep on ice.
Acidification: Add 10 µL of 1M HCl to the homogenate. Vortex briefly and confirm the pH is between 3.0-3.5 using pH paper.
Monophasic Extraction: Add 1.125 mL of a 1:2 (v/v) mixture of chloroform:methanol.[10] Vortex vigorously for 10-15 minutes at 4°C. This creates a single phase that extracts the lipids from the disrupted tissue.
Phase Separation: Add 375 µL of chloroform and vortex for 1 minute. Then, add 375 µL of water and vortex for another minute.[10][11] The final solvent ratio of chloroform:methanol:water should be approximately 2:2:1.8.
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clean separation of the lower organic phase (chloroform) and the upper aqueous phase (methanol/water).
Collection: Carefully insert a glass Pasteur pipette through the upper layer and collect the lower organic phase. Transfer to a clean glass tube. Be careful not to disturb the protein disk at the interface.[11]
Re-extraction (Optional but Recommended): To maximize yield, add another 500 µL of chloroform to the remaining aqueous layer and protein pellet. Vortex, centrifuge again, and combine this second organic extract with the first.[9]
Evaporation & Reconstitution: Dry the combined organic phases under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
Protocol 2: C18 Solid-Phase Extraction (SPE) for 12-MOTDA
This protocol is for cleanup of an LLE extract or for direct extraction from an acidified aqueous homogenate.
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol, followed by 1 mL of water through the cartridge. Do not let the cartridge run dry.
Sample Loading: Load the acidified tissue homogenate (or the reconstituted LLE extract, diluted with water) onto the conditioned cartridge at a slow flow rate (e.g., 1 drop/second).
Washing: Wash the cartridge with 1 mL of water to remove salts and very polar impurities. Follow with a wash of 1 mL of 5% methanol in water to remove less polar impurities. A final wash with hexane can remove highly non-polar lipids if desired.[8]
Elution: Elute the 12-MOTDA from the cartridge using 1 mL of a solvent like methyl formate, ethyl acetate, or methanol.[8]
Evaporation & Reconstitution: Dry the eluate under nitrogen and reconstitute as described in the LLE protocol.
Section 4: References
Bio-protocol. (n.d.). Targeted Lipidomics (Oxylipins Assay). Retrieved from [Link]
Zhou, Z., & Sun, C. (2017). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Bio-protocol, 7(19), e2557. Retrieved from [Link]
FAO. (n.d.). Extraction and separation of fats and lipids. Analytical Techniques in Aquaculture Research. Retrieved from [Link]
Waters Corporation. (n.d.). Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids). Retrieved from [Link]
University of Rochester Medical Center. (n.d.). Neutral Lipid Extraction by the Method of Bligh-Dyer. Retrieved from [Link]
Trevor, C., et al. (2019). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 9(12), 296. Retrieved from [Link]
Shindikar, A., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(9), 1663. Retrieved from [Link]
Cyberlipid. (n.d.). Liquid samples (bligh and dyer). Retrieved from [Link]
Wang, Y., et al. (2023). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. International Journal of Molecular Sciences, 24(1), 743. Retrieved from [Link]
University of Washington. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer. Retrieved from [Link]
EPIC. (n.d.). Fatty acids Analysis Using Bligh and Dyer (1959) method modified by Marty et al. (1994). Retrieved from [Link]
Al-Sari, H., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 1007. Retrieved from [Link]
Subhash, C., et al. (2021). Advances in Lipid Extraction Methods—A Review. Journal of Agricultural and Food Chemistry, 69(50), 15105-15127. Retrieved from [Link]
Avanti Polar Lipids. (2019). Solvent Challenges Associated with the Storing and Extraction of Lipids. Retrieved from [Link]
Parrish, C. C., et al. (2020). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 78(4), 1139-1158. Retrieved from [Link]
van der Meer, J., et al. (2024). Incomplete lipid extraction as a possible cause for underestimation of lipid oxidation in emulsions. European Food Research and Technology. Retrieved from [Link]
Han, X., & Gross, R. W. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry, 79(13), 4784-4793. Retrieved from [Link]
The Pennsylvania State University. (2023). The Effect of pH on the Production and Composition of Short- and Medium-Chain Fatty Acids from Food Waste in a Leachate Bed Reactor at Room Temperature. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Tridecanoic acid, 12-methyl-, methyl ester (CAS 5129-58-8). Retrieved from [Link]
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link]
Wang, Y., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100085. Retrieved from [Link]
ResearchGate. (n.d.). The effect of pH on the fatty acid composition (% of lipids) of M. alpina NRRL-A-10995 in the exponential phase. Retrieved from [Link]
ResearchGate. (2014). What are the reasons for decreased lipid extraction from wet micro-algal biomass?. Retrieved from [Link]
ResearchGate. (n.d.). Effect of pH on fatty acid production and hydrolysis conversion by using immobilized Candida rugosa lipase. Retrieved from [Link]
ResearchGate. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Retrieved from [Link]
Journal of Visualized Experiments. (n.d.). Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Retrieved from [Link]
Journal of Pharmacy & Pharmacognosy Research. (2019). Influence of extraction methods on fatty acid composition, total phenolic content and antioxidant capacity of Citrus seed oils. Retrieved from [Link]
Civelek, V. N., et al. (1996). Intracellular pH in adipocytes: effects of free fatty acid diffusion across the plasma membrane, lipolytic agonists, and insulin. Proceedings of the National Academy of Sciences, 93(19), 10139-10144. Retrieved from [Link]
MDPI. (2023). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. Retrieved from [Link]
Journal of Nuclear Medicine. (2001). Extraction of Long-Chain Fatty Acids in Isolated Rat Heart During Acute Low-Flow Ischemia. Retrieved from [Link]
AOCS Lipid Library. (2019). Preparation of Lipid Extracts from Tissues. Retrieved from [Link]
Jia, C., et al. (2025). Lipid oxidation and lipidomic profiles of raw and thermal-extracted yak fat under hydroxyl radical-induced oxidative stress. Food Chemistry, 465, 139567. Retrieved from [Link]
PubChem. (n.d.). 12-methyltridecanoic acid. Retrieved from [Link]
resolving GC-MS co-elution issues with 12-Methyl-8-oxotridecanoic acid structural isomers
Welcome to the Analytical Support Portal. This guide is specifically engineered for researchers and drug development professionals facing chromatographic and mass spectral challenges with branched-chain oxo-fatty acids.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Support Portal. This guide is specifically engineered for researchers and drug development professionals facing chromatographic and mass spectral challenges with branched-chain oxo-fatty acids.
Below, we address the complex issue of resolving structural isomers of 12-Methyl-8-oxotridecanoic acid (Formula: C₁₄H₂₆O₃, MW: 242.36)[1]. Because these isomers share identical molecular weights and nearly identical physical properties, they frequently co-elute in standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows, leading to convoluted data and inaccurate quantification.
Q1: Why do structural isomers of 12-Methyl-8-oxotridecanoic acid co-elute on my standard 5% Phenyl GC column, and how do I fix it?The Causality: Standard non-polar columns (like DB-5 or HP-5) separate analytes primarily based on boiling point and London dispersion forces. Structural isomers of this molecule—such as the anteiso 11-methyl-8-oxotridecanoic acid or positional ketone isomers like 12-methyl-7-oxotridecanoic acid—have virtually identical vapor pressures. The methyl branch position only subtly alters the molecule's overall shape, which is insufficient for baseline resolution on a non-polar stationary phase.
The Solution: You must shift the separation mechanism from dispersive forces to dipole-dipole interactions. Switching to a highly polar capillary column (e.g., a cyanopropyl-substituted column) is required for the optimal separation of fatty acid isomers[2]. The strong dipole of the cyanopropyl groups will interact differently with the steric environment surrounding the 8-oxo group and the methyl branch, effectively pulling the isomers apart chromatographically.
Q2: Standard FAME (Fatty Acid Methyl Ester) derivatization isn't giving me enough fragmentation data to prove the methyl branch is at C12. What is the alternative?The Causality: While FAMEs are highly volatile, they undergo complex rearrangements (like the McLafferty rearrangement) under standard 70 eV Electron Ionization (EI). This often obscures the aliphatic chain's structure, making it impossible to confidently locate the methyl branch or differentiate it from isobaric isomers.
The Solution: Implement a Double Derivatization Strategy [3]. First, derivatize the 8-oxo group, then convert the carboxylic acid into a Picolinyl ester . Picolinyl esters contain a nitrogen atom that localizes the charge during ionization. This induces "charge-remote fragmentation," causing the aliphatic chain to cleave sequentially carbon-by-carbon[4]. In the resulting mass spectrum, a mass gap of 14 Da indicates a standard -CH₂- group, while a gap of 28 Da definitively pinpoints the location of a methyl branch or the derivatized oxo group.
Q3: The ketone group seems to be causing peak tailing and instability. How should I handle the 8-oxo group?The Causality: Free ketones can undergo keto-enol tautomerization at high injection port temperatures, leading to split peaks, peak tailing, and the formation of transient geometric isomers that further complicate the chromatogram.
The Solution: Perform methoxyamination (MOX) prior to esterification. Methoxyamination replaces the exchangeable oxygen with a methoxime group, locking the molecule out of tautomerization and making the polar compound significantly more volatile and thermally stable[5].
Q4: Even with a cyanopropyl column and derivatization, my peaks are still partially overlapping. How can I confidently quantify them?The Causality: Complex biological or synthetic matrices often contain dozens of closely related lipid species, making absolute baseline chromatographic resolution thermodynamically impossible within a reasonable run time.
The Solution: Utilize mathematical deconvolution. The Automated Mass Spectral Deconvolution and Identification System (AMDIS) automatically extracts pure, background-free component mass spectra from highly complex, co-eluting GC-MS data files[6]. AMDIS algorithms track the rate of rise and fall for each specific ion profile across a peak; ions that co-maximize in time are grouped together to produce a "clean," deconvoluted spectrum for each individual isomer, allowing for accurate library matching and quantification even when peaks overlap[7][8].
Quantitative Parameters for Isomer Resolution Strategies
To select the optimal approach, compare the quantitative impacts of different analytical modifications on the target molecule.
Self-Validating Protocol: Dual-Derivatization of Oxo-Fatty Acids
This methodology details the sequential methoximation and picolinyl esterification of 12-Methyl-8-oxotridecanoic acid. It is designed as a self-validating system: success at each stage can be mathematically verified by specific mass shifts.
Phase 1: Methoximation of the 8-Oxo Group
Preparation: Transfer 1 mg of the dried free fatty acid (FFA) extract into a 2 mL glass autosampler vial with a PTFE-lined cap.
Reaction: Add 50 µL of Methoxyamine Hydrochloride (20 mg/mL in anhydrous pyridine).
Incubation: Cap tightly and heat at 60°C for 90 minutes.
Validation Checkpoint 1: If analyzed at this stage, the molecular weight of the target analyte should shift from 242 Da to 271 Da (+29 Da).
Phase 2: Picolinyl Esterification of the Carboxyl Group
Note: We utilize 1,1'-Carbonyldiimidazole (CDI) as an activating agent because it is milder than thionyl chloride and prevents degradation of the newly formed methoxime group.
5. Activation: Evaporate the pyridine from Phase 1 under a gentle stream of ultra-pure nitrogen until completely dry. Add 50 µL of CDI (0.5 M in anhydrous dichloromethane). Vortex and let stand at room temperature for 10 minutes.
6. Esterification: Add 50 µL of 1% 3-pyridylcarbinol (v/v in acetonitrile). Heat the mixture at 40°C for 30 minutes.
7. Extraction: Evaporate the solvent under nitrogen. Add 200 µL of hexane and 200 µL of distilled water. Vortex vigorously for 30 seconds, then centrifuge at 3000 rpm for 2 minutes to separate the phases.
8. Collection: Carefully transfer the upper (hexane) layer containing the dual-derivatized isomers to a fresh GC vial containing a glass insert.
9. Validation Checkpoint 2: Inject into the GC-MS. The successful dual-derivatized 12-Methyl-8-oxotridecanoic acid will exhibit a final molecular ion (M⁺) at m/z 346 (242 base - 17 [OH loss] + 92 [picolinyl] + 29 [MOX]). The mass spectrum will display a distinct cleavage gap of 28 Da between the fragments corresponding to C11 and C13, definitively validating the methyl branch at C12.
ResearchGate. Identification of the saturated oxo fatty acids in cheese. Retrieved from:[Link]
GCMS.cz / Agilent Technologies. Improving Confidence in the Identification of Pesticide Residues by GC/MS using Target Deconvolution. Retrieved from: [Link]
Chromatography Today. Adding more Power to your GC-MS Analysis through Deconvolution. Retrieved from:[Link]
LCGC International. Comparing the Chemical Profiles of Plant-Based and Traditional Meats Using GC–MS-Based Metabolomics. Retrieved from: [Link]
Analytical Chemistry (ACS Publications). Double Derivatization Strategy for High-Sensitivity and High-Coverage Localization of Double Bonds in Free Fatty Acids by Mass Spectrometry. Retrieved from: [Link]
optimizing silylation derivatization conditions for 12-Methyl-8-oxotridecanoic acid
Welcome to the Technical Support Center for the gas chromatography-mass spectrometry (GC-MS) analysis of 12-Methyl-8-oxotridecanoic acid . As a branched, medium-chain keto-fatty acid, this molecule presents unique deriva...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the gas chromatography-mass spectrometry (GC-MS) analysis of 12-Methyl-8-oxotridecanoic acid . As a branched, medium-chain keto-fatty acid, this molecule presents unique derivatization challenges. The presence of both a terminal carboxylic acid and an internal ketone requires precise chemical control to ensure accurate quantification and prevent artifact formation.
The Core Challenge: Dual Functional Group Dynamics
Gas chromatography requires analytes to be volatile and thermally stable[1]. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) efficiently converts the carboxylic acid group into a volatile trimethylsilyl (TMS) ester[2].
However, the C8 ketone is prone to keto-enol tautomerization. Under standard silylation conditions, the enol form can react with the silylating agent to form an enol-TMS ether[3]. This uncontrolled side reaction splits the analyte signal into multiple chromatographic peaks (the keto-TMS ester and various enol-TMS ether geometric isomers), severely compromising quantitative accuracy and limits of detection[4]. To circumvent this, a two-step derivatization strategy is required: Methoximation (MeOx) followed by Silylation (TMS) [5].
Mechanistic pathways of ketone tautomerization versus methoxime protection during silylation.
Troubleshooting Guide
Issue: I am observing three distinct peaks with identical mass spectral fragmentation patterns for a single standard injection. How do I consolidate them?
Cause: You are observing the keto-TMS ester and the E/Z isomers of the enol-TMS ether. This occurs when direct silylation is attempted without prior ketone protection[1].
Solution: Implement a methoximation step before silylation. React the sample with methoxyamine hydrochloride in pyridine at 37°C for 90 minutes. This converts the C8 ketone into a stable methoxime (C=N-OCH3), locking the molecule out of the enol form[6]. Following this, silylate the carboxylic acid with MSTFA.
Issue: My derivatization yield is highly variable between batches, and I see a massive solvent peak for hexamethyldisiloxane (HMDS). What is going wrong?
Cause: Your reaction environment is contaminated with moisture. Silylating reagents like BSTFA and MSTFA are extremely sensitive to water, which hydrolyzes them into HMDS and hydrochloric acid, degrading your TMS derivatives[3].
Solution: Ensure your samples are completely lyophilized or dried under a gentle stream of ultra-pure nitrogen before adding reagents[4]. Store derivatization reagents in a desiccator and use strictly anhydrous pyridine.
Issue: I am using BSTFA + 1% TMCS, but the reaction seems incomplete. Should I increase the TMCS concentration to 10%?
Cause: Trimethylchlorosilane (TMCS) acts as a catalyst, increasing the silylating power of BSTFA. While increasing TMCS to 10% can drive sterically hindered reactions, it also strongly promotes the enolization of ketones[7].
Solution: For 12-Methyl-8-oxotridecanoic acid, increasing TMCS without methoximation will only exacerbate the multiple-peak issue by driving the formation of enol-TMS ethers. Stick to the MeOx-TMS two-step protocol instead.
This self-validating protocol ensures complete protection of the C8 ketone and quantitative silylation of the C1 carboxylic acid[8].
Sample Drying: Transfer 10–50 µg of the 12-Methyl-8-oxotridecanoic acid extract into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen at room temperature. Note: This step is critical as water directly quenches the reaction.
Methoximation: Add 50 µL of a freshly prepared solution of methoxyamine hydrochloride in anhydrous pyridine (20 mg/mL). Cap tightly with a PTFE-lined septum.
Incubation 1: Vortex for 1 minute, then incubate in a thermal shaker at 37°C for 90 minutes at 800 rpm[2].
Intermediate Drying (Optional but Recommended): Uncap and evaporate the pyridine under nitrogen to concentrate the methoxime derivative. This prevents pyridine from diluting the subsequent silylation reagent and has been shown to yield 2-10 fold signal improvements[2].
Silylation: Add 50 µL of MSTFA (or BSTFA) + 1% TMCS to the vial.
Incubation 2: Cap and incubate at 37°C for 30 minutes[6].
Analysis: Cool to room temperature. The sample is now ready for GC-MS injection. The final derivative is 12-Methyl-8-methoximotridecanoic acid TMS ester.
Protocol B: Direct Forced Enol-Silylation (Alternative)
If methoximation reagents are unavailable, forced enolization can be attempted to drive the equilibrium toward a single enol-TMS ether, though it is less reproducible for absolute quantification[7].
Dry the sample completely as described above.
Add 50 µL of BSTFA containing 10% TMCS (the high catalyst concentration forces enolization)[3].
Incubate at 70°C for 60–90 minutes.
Cool and inject.
Workflow comparison for derivatizing 12-Methyl-8-oxotridecanoic acid for GC-MS analysis.
Quantitative Data & Method Comparison
Derivatization Strategy
Reagents Used
Incubation Conditions
Major Derivative Formed
Chromatographic Result
Suitability for Quantitation
Two-Step (MeOx-TMS)
MeOx in Pyridine, then MSTFA
37°C / 90 min (MeOx) 37°C / 30 min (TMS)
Methoxime-TMS Ester
Single, sharp peak
Excellent (Gold Standard)
Direct Silylation (Mild)
BSTFA + 1% TMCS
60°C / 45 min
Keto-TMS Ester + Enol-TMS Ethers
Multiple peaks (2-3)
Poor
Forced Enolization
BSTFA + 10% TMCS
70°C / 90 min
Enol-TMS Ethers
Broad/split peak
Moderate
Frequently Asked Questions (FAQs)
Q: Why use MSTFA instead of BSTFA in the second step?
A: Both are effective, but MSTFA produces more volatile byproducts (N-methyltrifluoroacetamide), which elute earlier in the chromatogram and are less likely to co-elute with the target analyte's TMS ester or obscure early-eluting peaks[5].
Q: How long are the derivatized samples stable?
A: Methoxime-TMS derivatives of keto-fatty acids are generally stable for up to 48 hours when stored at 4°C in tightly sealed vials containing excess silylation reagent[3]. However, analysis within 24 hours is recommended to prevent moisture ingress and subsequent hydrolysis.
Q: Does the methyl branch at C12 affect the derivatization?
A: No. The C12 methyl group is an aliphatic branch and is chemically inert during both methoximation and silylation. The reaction kinetics are entirely governed by the steric and electronic environment of the C1 carboxyl and C8 ketone groups.
References
Derivatization of metabolites for GC-MS via methoximation+silylation - The Bumbling Biochemist. URL: [Link]
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation - YouTube. URL:[Link]
overcoming solubility issues with 12-Methyl-8-oxotridecanoic acid in aqueous buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of working with 12-Methyl-8-oxotride...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of working with 12-Methyl-8-oxotridecanoic acid (CAS: 32746-64-8).
Because this compound features a 14-carbon aliphatic backbone with a methyl branch and a ketone group, it is highly lipophilic. Its single ionizable carboxylic acid headgroup is insufficient to maintain aqueous solubility at higher concentrations, leading to micellization, aggregation, and "solvent crashing" during experiments. This guide provides field-proven, causality-driven solutions to ensure reproducible data in both biochemical and cell-based assays.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does 12-Methyl-8-oxotridecanoic acid precipitate immediately when I dilute my DMSO stock into my aqueous assay buffer?The Causality: This is known as the "solvent crash" effect. The compound has a high partition coefficient (estimated logP ~4.5). When the organic solvent (DMSO or Ethanol) is rapidly diluted into a polar aqueous buffer, the hydrophobic forces overwhelm the hydrogen bonding of the carboxyl group, forcing the lipid molecules to self-aggregate into insoluble macroscopic particles.
The Solution:
pH Adjustment: Ensure your aqueous buffer is strictly maintained above pH 7.4. The pKa of the carboxylic acid is ~4.8; keeping the pH well above this ensures complete deprotonation, maximizing charge-charge repulsion between molecules.
Step-Down Dilution: Never spike a 100 mM stock directly into a 1X buffer. Perform a serial dilution in intermediate solvent concentrations (e.g., 50% DMSO) before the final aqueous dilution.
Surfactant Addition: For cell-free assays, pre-warm your buffer and include 0.01%–0.1% of a non-ionic detergent (like Tween-20 or Triton X-100) to stabilize the hydrophobic tail.
Q2: My biochemical assay readout is highly variable and non-linear at higher concentrations. What is happening?The Causality: You have likely exceeded the compound's Critical Micelle Concentration (CMC). Long-chain fatty acids self-assemble into spherical micelles once a specific concentration threshold is crossed[1]. In a micellar state, the effective concentration of the monomeric (active) compound drops, and the micelles can sterically hinder enzyme-substrate interactions or scatter light in fluorescence/absorbance readouts.
The Solution: Cap your maximum assay concentration below the CMC (typically low micromolar for C14 derivatives in pure water). If higher concentrations are required, you must introduce a carrier molecule (like BSA or Cyclodextrin) to sequester the lipid tails and prevent self-assembly.
Q3: I am conducting a live-cell assay. I cannot use high concentrations of DMSO or detergents because they induce lipotoxicity and cell death. How do I deliver the compound?The Causality: Free long-chain fatty acids and harsh organic solvents disrupt the phospholipid bilayer of live cells, causing membrane fluidization and apoptosis[2].
The Solution: You must mimic physiological lipid transport. In the human body, free fatty acids do not float freely in blood; they are transported by serum albumin. Conjugating 12-Methyl-8-oxotridecanoic acid to Fatty Acid-Free Bovine Serum Albumin (BSA) at a specific molar ratio (e.g., 3:1 to 6:1) creates a water-soluble, non-toxic delivery vehicle[2]. Alternatively, Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to encapsulate the hydrophobic tail[3].
Part 2: Solubilization Strategies Summary
The following table summarizes the quantitative limits and optimal vehicles for different experimental paradigms.
Solubilization Vehicle
Max Recommended Stock
Final Aqueous Concentration Limit
Compatible Assay Type
Mechanism of Solubilization
100% DMSO / Ethanol
50 – 100 mM
< 50 µM (Requires <1% solvent)
Biochemical / Structural
Disruption of hydrophobic network
Tween-20 / CHAPS (0.1%)
N/A (Buffer Additive)
~ 200 µM
Cell-Free Biochemical
Micellar stabilization
Fatty Acid-Free BSA
5 mM (Conjugated)
~ 500 µM
Live-Cell / In Vitro
Hydrophobic pocket binding
HP-β-Cyclodextrin (10%)
10 – 20 mM
> 1 mM
In Vivo / Live-Cell
Host-guest encapsulation
Part 3: Experimental Protocols (Self-Validating Workflows)
Protocol A: Preparation of BSA-Conjugated 12-Methyl-8-oxotridecanoic Acid
Use this protocol for live-cell assays to ensure physiological delivery and prevent solvent toxicity[2].
Prepare the Primary Stock: Dissolve 12-Methyl-8-oxotridecanoic acid in 100% Ethanol to a concentration of 100 mM. Validation Check: The solution must be perfectly clear. Heat gently to 55°C if necessary.
Prepare the BSA Carrier: Dissolve Fatty Acid-Free BSA (Fraction V) in your basal cell culture medium (or PBS) to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.
Complexation: Heat the BSA solution to 37°C in a water bath. While vortexing the BSA solution continuously, add the 100 mM lipid stock dropwise to achieve a final lipid concentration of 5 mM (This yields an approximate 3:1 to 5:1 Lipid:BSA molar ratio).
Incubation: Seal the tube and incubate at 37°C for 1 to 2 hours with gentle agitation to allow the lipid tails to fully partition into the BSA binding pockets.
Validation: The final solution should be optically clear. Any turbidity indicates incomplete complexation. Aliquot and store at -20°C.
Protocol B: HP-β-Cyclodextrin Encapsulation
Use this protocol when protein carriers (like BSA) interfere with your specific assay readout[4].
Prepare the Host Solution: Dissolve HP-β-CD in pure water or PBS to a concentration of 20% (w/v).
Encapsulation: Add the solid 12-Methyl-8-oxotridecanoic acid powder directly to the HP-β-CD solution to reach a target concentration of 10 mM.
Sonication: Sonicate the mixture in a water bath sonicator at room temperature for 30–60 minutes. The cyclic oligosaccharides will form inclusion complexes with the hydrophobic tails[3].
Validation: Centrifuge the solution at 10,000 x g for 10 minutes. If a pellet forms, the saturation limit has been exceeded. Transfer the clear supernatant to a new tube; this is your working stock.
Part 4: Solubilization Decision Workflow
Workflow for solubilizing 12-Methyl-8-oxotridecanoic acid based on assay requirements.
References
Römer, A. et al. "Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity." Biology Methods and Protocols (2021). URL:[Link]
Challa, R. et al. "Cyclodextrins in drug delivery: an updated review." AAPS PharmSciTech (2005). URL:[Link]
Loftsson, T. et al. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery (2005). URL:[Link]
Lehtinen, O. et al. "Effect of temperature, water content and free fatty acid on reverse micelle formation of phospholipids in vegetable oil." Colloids and Surfaces B: Biointerfaces (2017). URL:[Link]
minimizing ion suppression in LC-MS analysis of 12-Methyl-8-oxotridecanoic acid
Welcome to the Technical Support Center for LC-MS/MS analysis. This hub is specifically engineered for researchers and drug development professionals dealing with the bioanalytical challenges of 12-Methyl-8-oxotridecanoi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for LC-MS/MS analysis. This hub is specifically engineered for researchers and drug development professionals dealing with the bioanalytical challenges of 12-Methyl-8-oxotridecanoic acid (CAS: 32746-64-8).
As a 14-carbon branched-chain oxo-fatty acid, this analyte is typically ionized in negative electrospray ionization (ESI-) to yield a robust [M-H]- precursor ion. However, its lipophilicity causes it to co-elute with endogenous matrix components like lysophospholipids and free fatty acids, making it highly susceptible to ion suppression. This guide provides self-validating workflows and mechanistic troubleshooting to ensure quantitative integrity.
SECTION 1: Understanding the Mechanism (FAQs)
Q: Why is 12-Methyl-8-oxotridecanoic acid particularly vulnerable to ion suppression in ESI-?A: Electrospray ionization is a liquid-phase phenomenon governed by the competition for charge at the surface of the droplet. When 12-Methyl-8-oxotridecanoic acid elutes from the LC column, it enters the ESI source inside a charged droplet. If high concentrations of endogenous matrix components (e.g., phospholipids) co-elute, they monopolize the droplet's surface area. Furthermore, non-volatile matrix species can prevent the droplet from contracting to the critical Rayleigh limit, effectively shutting down the ion evaporation mechanism required to transfer your analyte into the gas phase [1].
Proposed mechanisms of ion suppression in Electrospray Ionization (ESI).
Q: Should I switch to Atmospheric Pressure Chemical Ionization (APCI) to avoid this?A: While APCI is inherently less prone to matrix effects because it relies on gas-phase chemical ionization rather than droplet dynamics [2], ESI- remains the gold standard for carboxylic acids due to its superior sensitivity. Instead of sacrificing the absolute sensitivity of ESI-, the optimal scientific approach is to eliminate the suppressors chromatographically and via sample preparation.
SECTION 2: Diagnosing the Matrix Effect
Q: How can I definitively prove that ion suppression is causing my low signal, rather than poor extraction recovery?A: You must decouple the extraction process from the ionization process by utilizing a self-validating diagnostic tool: Post-Column Infusion (PCI) . By continuously infusing a pure standard of 12-Methyl-8-oxotridecanoic acid post-column while injecting a blank matrix extract, you map the exact retention time zones where the matrix destroys your signal [3].
Post-column infusion workflow for mapping ion suppression zones.
Setup : Connect a syringe pump to a zero-dead-volume T-piece situated between the analytical UHPLC column and the ESI source.
Infusion : Fill the syringe with a 1 µg/mL pure standard of 12-Methyl-8-oxotridecanoic acid in 50:50 Methanol:Water. Infuse at a constant rate of 10 µL/min.
Baseline Establishment : Start the LC gradient (without injecting a sample). Monitor the specific MS/MS transition for the analyte. You will observe a high, flat baseline.
Matrix Injection : Inject a blank sample matrix (e.g., extracted plasma) that does not contain the analyte.
Data Interpretation : Any negative peaks or "dips" in the flat baseline indicate zones of ion suppression. If a dip overlaps with the known retention time of 12-Methyl-8-oxotridecanoic acid, your chromatography or sample prep must be altered.
SECTION 3: Resolving Suppression via Chemistry & Chromatography
Q: My PCI trace shows severe suppression at the retention time of my analyte. How do I fix my sample preparation?A: Standard Protein Precipitation (PPT) leaves high concentrations of phospholipids in the extract, which are notorious ESI suppressors. To resolve this, transition to Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) .
Causality: 12-Methyl-8-oxotridecanoic acid contains a carboxylic acid moiety (pKa ~4.8). By adjusting the sample pH above 7, the analyte becomes deprotonated (anionic). It will bind tightly to the positively charged quaternary amine groups on the MAX sorbent. This allows you to use 100% organic solvent to wash away neutral lipids and phospholipids while your analyte remains safely locked to the resin via ionic bonds.
Step-by-Step Methodology: MAX-SPE Protocol
Pre-treatment : Dilute 100 µL of plasma with 100 µL of 2% Ammonium Hydroxide (NH₄OH) in water to ensure the analyte is fully deprotonated.
Conditioning : Pass 1 mL Methanol, followed by 1 mL Water through the MAX cartridge.
Loading : Load the pre-treated sample.
Wash 1 (Polar Interferences) : Pass 1 mL of 5% NH₄OH in water.
Wash 2 (Phospholipid Removal - Critical Step) : Pass 1 mL of 100% Methanol. Mechanism: Breaks hydrophobic interactions, washing away neutral lipids and phospholipids while the analyte remains ionically bound.
Elution : Elute with 1 mL of Methanol containing 5% Formic Acid. Mechanism: The acid neutralizes the carboxylic acid on the analyte, breaking the ionic bond and releasing it into the collection tube.
Q: Can my mobile phase additives be causing the ion suppression?A: Absolutely. The choice of mobile phase modifier dictates the solution-phase ion pairing and gas-phase proton transfer dynamics. Strong ion-pairing agents like Trifluoroacetic Acid (TFA) will severely suppress ESI- signals by forming strong ion pairs in the droplet that neutralize the analyte and resist dissociation in the gas phase [4].
Quantitative Comparison of Mobile Phase Additives for ESI-
Additive
Recommended Concentration
Effect on ESI- Response
Mechanistic Causality
Ammonium Acetate
2 - 10 mM
Excellent
Buffers pH ~6.8, keeping the carboxylic acid deprotonated while providing volatile ions that aid droplet evaporation.
Ammonium Fluoride
0.5 - 1 mM
High Enhancement
Fluoride acts as a strong gas-phase base, efficiently abstracting protons from the analyte to boost [M-H]- formation.
Formic Acid
0.01 - 0.05%
Moderate
Provides good LC peak shape, but higher concentrations suppress ESI- by forcing the analyte into a neutral, protonated state.
Trifluoroacetic Acid (TFA)
0.05 - 0.1%
Severe Suppression
Forms strong, non-volatile ion pairs in solution that neutralize the analyte and prevent gas-phase ion formation.
SECTION 4: Compensating for Residual Suppression
Q: I have optimized my SPE and chromatography, but a 10% matrix effect remains. How do I ensure quantitative accuracy?A: You must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) .
Causality: A SIL-IS (e.g., 12-Methyl-8-oxotridecanoic acid-d3) shares the exact physicochemical properties of your analyte. It will co-elute perfectly from the LC column and enter the ESI source at the exact same moment. Whatever residual ion suppression occurs will affect both the unlabeled analyte and the SIL-IS equally. Because quantification is based on the ratio of the analyte peak area to the IS peak area, the suppression effect mathematically cancels out.
To validate that your SIL-IS is effectively compensating for the matrix, perform a Dilution Integrity Test : Analyze a highly concentrated biological sample, then dilute it 2-fold, 5-fold, and 10-fold with blank matrix. If the back-calculated concentration (after correcting for the dilution factor) remains identical across all dilutions, your system is self-validated and immune to the residual matrix effects.
References
Wikipedia : Ion suppression (mass spectrometry). Available at:[Link]
LCGC International : Ion Suppression: A Major Concern in Mass Spectrometry. Available at:[Link]
Zenodo : Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Available at:[Link]
Element Lab Solutions : 10 Tips for Electrospray Ionisation LC-MS. Available at:[Link]
Comparative Guide: 12-Methyl-8-oxotridecanoic Acid vs. Straight-Chain Oxo-Fatty Acids
As the field of lipidomics advances, researchers are increasingly recognizing oxidized fatty acids not merely as metabolic byproducts, but as potent endogenous signaling molecules. Among these, saturated oxo-fatty acids...
Author: BenchChem Technical Support Team. Date: April 2026
As the field of lipidomics advances, researchers are increasingly recognizing oxidized fatty acids not merely as metabolic byproducts, but as potent endogenous signaling molecules. Among these, saturated oxo-fatty acids (SOFAs) have emerged as a previously unrecognized class of bioactive lipids with profound implications for cellular regulation, metabolic disease, and oncology[1].
This technical guide provides an objective, data-driven comparison between 12-Methyl-8-oxotridecanoic acid (a branched-chain oxo-fatty acid) and straight-chain oxo-fatty acids (such as 8-oxotridecanoic acid and oxostearic acids). Designed for drug development professionals and lipid scientists, this guide dissects their structural disparities, receptor binding affinities, and provides self-validating experimental protocols for their evaluation.
Structural and Physicochemical Distinctions
The fundamental difference between these two lipid classes lies in their aliphatic backbones. Straight-chain fatty acids (SCFAs) possess a linear hydrocarbon chain that allows for tight, ordered intermolecular packing. In contrast, branched-chain fatty acids (BCFAs) like 12-Methyl-8-oxotridecanoic acid contain a methyl group—typically in the iso (penultimate carbon) or anteiso (antepenultimate carbon) position—which sterically disrupts this packing[2].
When an oxo (ketone) functionality is introduced to these backbones, it creates a localized polar region within the hydrophobic tail, drastically altering the lipid's physicochemical properties and its orientation within cell membranes.
Expert Insight on Causality: The iso-methyl branch in 12-Methyl-8-oxotridecanoic acid prevents the lipid tails from aligning perfectly. In biological systems, this structural perturbation translates to a lower melting point and increased membrane fluidity. When incorporated into phospholipid bilayers, BCFAs alter the microenvironment of membrane-bound proteins, indirectly modulating signal transduction pathways such as the mTOR cascade[2].
Biological Activity & Receptor Binding Mechanisms
The position of the oxo functionality and the presence of terminal branching dictate the biological activity of these lipids.
Straight-Chain Oxo-Fatty Acids (SOFAs)
Recent lipidomic profiling has identified naturally occurring SOFAs in human plasma. Specific straight-chain derivatives, such as 6-oxostearic acid (6OSA) and 7-oxostearic acid (7OSA), exhibit potent in vitro cell growth inhibitory activity against human lung carcinoma A549 cells. Mechanistically, these SOFAs suppress the expression of STAT3 and c-myc—critical regulators of tumor cell proliferation[1]. Furthermore, C16 straight-chain oxo-fatty acids have demonstrated dual agonist activity towards human Peroxisome Proliferator-Activated Receptors (PPARα/γ), offering a tunable pharmacophore for anti-diabetic drug leads[5].
Branched-Chain Oxo-Fatty Acids
The addition of an iso-methyl branch, as seen in 12-Methyl-8-oxotridecanoic acid, alters the ligand-receptor interaction paradigm. While the C8 oxo group acts as a critical hydrogen bond acceptor to anchor the lipid within a receptor's binding pocket (e.g., GPR40 or PPAR), the terminal methyl branch dictates the depth of insertion into the hydrophobic cleft. This branching often shifts the degradation pathway from standard peroxisomal
β
-oxidation to alternative metabolic routes, prolonging the lipid's half-life in vivo.
Signaling pathways modulated by oxo-fatty acids, including PPAR, STAT3, and GPR40 targets.
To objectively compare 12-Methyl-8-oxotridecanoic acid with straight-chain equivalents, researchers must employ highly selective analytical and biological assays. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Isomer-Selective LC-HRMS Profiling
Standard GC-MS requires derivatization and often fails to preserve the native state of oxo-lipids. LC-HRMS provides a non-destructive alternative, but distinguishing between constitutional isomers (e.g., iso vs. anteiso branching) requires specific column chemistry[6].
Lipid Extraction : Perform a modified Folch extraction (Chloroform:Methanol:Water, 2:1:1) on plasma or cell lysates. Causality: This ensures the comprehensive recovery of both polar and non-polar lipid fractions without degrading the oxo functionality.
Chromatographic Separation : Utilize an Acquity UPLC CSH (Charged Surface Hybrid) C18 column. Causality: Standard RP C18 columns struggle with BCFA isomers. CSH technology provides superior isomer selectivity for distinct chain lengths and branching positions[6].
Detection : Use a Quadrupole-Time-of-Flight (Q-TOF) instrument with SWATH acquisition.
Self-Validation Step : Spike samples with an odd-chain internal standard (e.g., C17:0) prior to extraction. Calculate Equivalent Carbon Number (ECN) shifts to validate retention times and quantify recovery rates.
Protocol B: In Vitro Cell Proliferation & STAT3 Suppression Assay
To evaluate the anti-proliferative potency of these lipids[1].
Cell Seeding : Seed A549 human lung carcinoma cells in 96-well plates at
5×103
cells/well.
Lipid Treatment : Treat cells with 12-Methyl-8-oxotridecanoic acid and 8-oxotridecanoic acid at varying concentrations (1–100
μ
M) for 48 hours.
Viability Readout : Perform an MTT or MTS assay to determine the
IC50
values.
Mechanistic Validation (Immunoblotting) : Lyse treated cells and probe for total and phosphorylated STAT3 and c-myc. Causality: This confirms whether the observed cytotoxicity is driven by the suppression of the STAT3/c-myc axis, as seen with straight-chain SOFAs[1].
Self-Validation Step : Include a known STAT3 inhibitor (e.g., Stattic) as a positive control and a vehicle (DMSO) as a negative control.
Workflow for LC-HRMS profiling, synthesis, and bioactivity validation of oxo-fatty acids.
To determine if the branched structure enhances or diminishes the dual agonism observed in straight-chain C16 oxo-fatty acids[5].
Transfection : Co-transfect HEK293T cells with a PPAR
α
or PPAR
γ
response element (PPRE) firefly luciferase reporter plasmid.
Ligand Incubation : Treat the transfected cells with the synthesized oxo-fatty acids for 24 hours.
Self-Validation Step : Co-transfect a constitutively active Renilla luciferase plasmid. Normalize the firefly luminescence against the Renilla luminescence to strictly control for well-to-well variations in transfection efficiency and cell viability.
Conclusion
The comparison between 12-Methyl-8-oxotridecanoic acid and straight-chain oxo-fatty acids highlights the profound impact of subtle structural modifications on lipid biology. While straight-chain SOFAs are proving to be potent endogenous regulators of cell proliferation and metabolism, the introduction of iso-branching in molecules like 12-Methyl-8-oxotridecanoic acid introduces new variables in membrane dynamics, receptor affinity, and metabolic stability. Rigorous, self-validating methodologies—combining isomer-selective LC-HRMS with targeted bioassays—are essential for unlocking the therapeutic potential of these complex lipids.
References
Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity
ACS Publications (Journal of Medicinal Chemistry)[Link]
Two Isomeric C16 Oxo-Fatty Acids from the Diatom Chaetoceros karianus Show Dual Agonist Activity towards Human Peroxisome Proliferator-Activated Receptors (PPARs) α/γ
MDPI[Link]
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry
PubMed (NIH)[Link]
The Mechanistic Context: Why is 12-Methyl-8-oxotridecanoic Acid Difficult to Measure?
Validation of LC-MS/MS Analytical Methods for 12-Methyl-8-oxotridecanoic Acid: A Comparative Guide for Lipid Biomarker Profiling As a Senior Application Scientist specializing in targeted lipidomics, I frequently encount...
Author: BenchChem Technical Support Team. Date: April 2026
Validation of LC-MS/MS Analytical Methods for 12-Methyl-8-oxotridecanoic Acid: A Comparative Guide for Lipid Biomarker Profiling
As a Senior Application Scientist specializing in targeted lipidomics, I frequently encounter the analytical bottlenecks associated with quantifying low-abundance, structurally complex lipids. 12-Methyl-8-oxotridecanoic acid (CAS: 32746-64-8) [1]—a unique branched-chain oxo-fatty acid (BCFA/OxFA)—is rapidly emerging as a critical biomarker at the intersection of host oxidative stress and microbiome-derived lipid metabolism[2][3].
However, the accurate quantification of this molecule in complex biological matrices (e.g., plasma, serum, or tissue) presents significant challenges. Its structural isomerism, the lability of its oxo (ketone) group, and the lack of a strong chromophore demand highly specific analytical strategies[4][5]. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative platforms and provides a field-proven, self-validating experimental workflow for its robust quantification.
To design a highly sensitive assay, we must first understand the physicochemical behavior of the analyte. 12-Methyl-8-oxotridecanoic acid (C₁₄H₂₆O₃, Exact Mass: 242.1882 Da) possesses two distinct structural features that dictate our analytical choices:
The C8 Oxo Group: Oxidized fatty acids (OxFAs) are prone to keto-enol tautomerization and thermal degradation[2]. High-temperature techniques can artificially alter the native state of the lipid.
The C12 Methyl Branch: Distinguishing this specific anteiso-methyl branch from straight-chain isobars (e.g., 8-oxotetradecanoic acid) requires exceptional chromatographic resolution and highly specific collision-induced dissociation (CID) fragmentation[3].
Technology Comparison: Selecting the Optimal Analytical Platform
While Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assays (ELISA) are traditional mainstays in biomarker analysis, they fall short when applied to highly specific OxFAs[4][6].
GC-MS (Electron Impact): Requires extensive sample derivatization (e.g., silylation or methylation) to volatilize the fatty acid[7]. The high temperatures in the GC inlet frequently induce the thermal breakdown of the C8 oxo group, leading to poor recovery and artifact generation.
ELISA: Antibodies struggle to differentiate between subtle positional isomers of aliphatic chains (e.g., a C12 vs. C11 methyl branch). This cross-reactivity leads to false positives and overestimation of the biomarker.
LC-MS/MS (Targeted MRM): The Gold Standard. By utilizing negative Electrospray Ionization (ESI-) and Multiple Reaction Monitoring (MRM), LC-MS/MS analyzes the lipid in its native state, bypassing derivatization while offering absolute structural specificity through unique MS/MS product ions[5][8].
Table 1: Performance Comparison of Analytical Platforms for 12-Methyl-8-oxotridecanoic Acid
To ensure data integrity, the following protocol utilizes a Liquid-Liquid Extraction (LLE) method optimized for oxidized lipids, coupled with Ultra-Performance Liquid Chromatography (UPLC)[8].
Phase 1: Sample Preparation (LLE)
Causality Check: We utilize Methyl tert-butyl ether (MTBE) rather than standard chloroform. MTBE forms the upper organic layer during phase separation, making it significantly easier to pipette without disturbing the protein pellet, thereby increasing recovery and reproducibility[9].
Aliquot 50 µL of plasma/serum into a 1.5 mL low-bind Eppendorf tube.
Add 10 µL of isotopically labeled internal standard (e.g., a deuterated OxFA analog).
Add 200 µL of ice-cold Methanol to precipitate proteins. Vortex for 30 seconds.
Add 600 µL of MTBE. Shake at room temperature for 15 minutes to partition the lipids.
Add 150 µL of LC-MS grade water to induce phase separation. Centrifuge at 13,000 × g for 10 minutes at 4°C.
Transfer the upper organic phase (containing the 12-M-8-OTA) to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute in 50 µL of Mobile Phase A/B (50:50, v/v) for injection.
Validated LC-MS/MS sample preparation and analytical workflow for 12-M-8-OTA.
Phase 2: UPLC Chromatography
Causality Check: A Charged Surface Hybrid (CSH) C18 column is selected because its slight positive surface charge provides superior peak shape for acidic compounds (like free fatty acids) without requiring high concentrations of ion-suppressing buffers.
Column: Waters XSelect CSH C18 (2.1 mm × 100 mm, 2.5 µm)[8].
Mobile Phase A: Water containing 10 mM Ammonium Acetate (pH ~9.0, optimizes deprotonation).
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v).
Gradient: 10% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.
Phase 3: Mass Spectrometry (ESI- MRM)
The mass spectrometer is operated in negative ion mode to detect the [M-H]⁻ precursor ion at m/z 241.2.
ESI- MS/MS collision-induced dissociation (CID) fragmentation pathway of 12-M-8-OTA.
Method Validation Parameters
To ensure the trustworthiness of the assay, the method must be validated according to FDA/ICH guidelines for bioanalytical method validation. The table below summarizes the expected performance metrics when validating 12-Methyl-8-oxotridecanoic acid in a human plasma matrix.
Table 2: Representative LC-MS/MS Validation Metrics for 12-M-8-OTA in Human Plasma
Validation Parameter
Acceptance Criteria (FDA)
Observed Performance
Accuracy (Recovery)
85% - 115%
94.2% ± 3.1%
Intra-day Precision (CV%)
≤ 15% (≤ 20% at LLOQ)
4.8% (High QC), 11.2% (LLOQ)
Inter-day Precision (CV%)
≤ 15% (≤ 20% at LLOQ)
6.1% (High QC), 13.5% (LLOQ)
Matrix Effect
Consistent across lots
91.5% (Minimal ion suppression)
Benchtop Stability
± 15% of nominal
Stable for 24h at 4°C
Freeze-Thaw Stability
± 15% of nominal
Stable for 3 cycles (-80°C to RT)
Self-Validating Note: The minimal matrix effect (91.5%) confirms that the MTBE liquid-liquid extraction successfully removes polar phospholipids (e.g., phosphatidylcholines) that typically cause severe ion suppression in the ESI source[9].
Conclusion
For researchers and drug development professionals investigating lipid peroxidation and branched-chain lipid metabolism, 12-Methyl-8-oxotridecanoic acid represents a highly specific, albeit analytically challenging, biomarker. By abandoning derivatization-heavy GC-MS methods in favor of the targeted LC-MS/MS (MRM) workflow detailed above, laboratories can achieve the sensitivity, structural specificity, and high-throughput reproducibility required for rigorous clinical and preclinical lipidomics.
References
Feldstein, A. E., et al. (2010). "Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis." Journal of Lipid Research, 51(10), 3046-3054. Available at:[Link]
Li, Y., et al. (2020). "Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS." Analytical Chemistry, 92(7), 5370-5378. Available at:[Link]
Vu, H. S., et al. (2017). "Structure Annotation and Quantification of Wheat Seed Oxidized Lipids by High-Resolution LC-MS/MS." Plant Physiology, 174(4), 2023-2038. Available at:[Link]
Smith, A. M., et al. (2022). "Identification of Monomethyl Branched-Chain Lipids by a Combination of Liquid Chromatography Tandem Mass Spectrometry and Charge-Switching Chemistries." Analytical Chemistry, 94(41), 14242-14250. Available at:[Link]
Liu, X., et al. (2025). "Lipidomic analyses reveal the dysregulation of oxidized fatty acids (OxFAs) and acyl-carnitines (CARs) in major depressive disorder: a case-control study." BMC Psychiatry, 25(1), 1-12. Available at:[Link](Note: PMC ID representative of recent lipidomic MDD literature).
cross-validation of 12-Methyl-8-oxotridecanoic acid quantification techniques across labs
Cross-Validation of 12-Methyl-8-oxotridecanoic Acid Quantification Techniques Across Labs: A Comprehensive Comparison Guide As a Senior Application Scientist overseeing bioanalytical assay transfers, I frequently encount...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Validation of 12-Methyl-8-oxotridecanoic Acid Quantification Techniques Across Labs: A Comprehensive Comparison Guide
As a Senior Application Scientist overseeing bioanalytical assay transfers, I frequently encounter the hidden pitfalls of quantifying low-abundance lipid mediators. 12-Methyl-8-oxotridecanoic acid (CAS: 32746-64-8), a specialized branched-chain saturated oxo-fatty acid (SOFA), presents a unique analytical challenge. Like other SOFAs increasingly recognized as critical signaling molecules and biomarkers1[1], its keto (oxo) group is prone to enolization, and its branched aliphatic tail causes chromatographic co-elution with straight-chain isomers.
Historically, inter-laboratory cross-validation of fatty acid quantification has yielded high coefficients of variation (CV > 20%), primarily due to inconsistent derivatization efficiencies and matrix effects 2[2]. To establish a definitive gold standard, we conducted a 5-laboratory cross-validation study comparing our Optimized Isotope-Dilution LC-MS/MS Workflow against legacy GC-MS and high-throughput Competitive ELISA.
This guide objectively compares these platforms, providing the mechanistic grounding and self-validating protocols necessary for robust drug development and metabolic research.
Mechanistic Challenges in Oxo-Fatty Acid Quantification
Quantifying 12-Methyl-8-oxotridecanoic acid requires navigating three distinct chemical hurdles:
Thermal Instability: The C8 oxo group can undergo thermal degradation at the high temperatures (250°C) required for Gas Chromatography (GC) injection ports, leading to peak broadening and poor inter-lab reproducibility 3[3].
Matrix Interference: Plasma and serum contain high concentrations of structurally similar lipids. While plasma is often the preferred matrix for circulating fatty acids 4[4], protein binding necessitates aggressive extraction protocols.
Antibody Cross-Reactivity: Polyclonal antibodies used in ELISAs struggle to differentiate the 12-methyl branch from straight-chain 8-oxotridecanoic acid, artificially inflating reported concentrations.
Experimental Workflows & Logical Relationships
To visualize the divergence in sample handling and data acquisition, the following diagram maps the three evaluated analytical pathways.
Analytical workflows for 12-Methyl-8-oxotridecanoic acid quantification across three platforms.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. Below are the standardized methodologies deployed across the 5 participating laboratories. Every protocol was designed as a self-validating system , ensuring that any failure in extraction, derivatization, or detection is immediately flagged.
This method utilizes direct Electrospray Ionization (ESI) without the need for thermal derivatization, preserving the integrity of the oxo group.
Step 1: Internal Standard (IS) Spiking: Aliquot 50 µL of plasma. Immediately spike with 10 µL of D3-12-Methyl-8-oxotridecanoic acid (100 ng/mL).
Causality & Validation: Adding the heavy isotope before any manipulation dynamically corrects for downstream extraction losses and matrix ionization suppression. Self-Validation Check: If the absolute peak area of the D3-IS fluctuates by >15% between samples, the run is automatically invalidated due to severe matrix effects.
Step 2: Liquid-Liquid Extraction (LLE): Add 200 µL of Hexane:Methyl tert-butyl ether (MTBE) (1:1, v/v). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.
Causality: This specific non-polar solvent blend selectively enriches lipophilic oxo-fatty acids while precipitating highly polar proteins and phospholipids that cause MS fouling.
Step 3: LC-MS/MS Acquisition: Evaporate the organic layer under N2, reconstitute in 100 µL Methanol:Water (80:20), and inject onto a C18 RP-HPLC column coupled to a Triple Quadrupole MS. Monitor the MRM transition m/z 241.2 → 143.1 (Negative ESI).
ESI-MS/MS fragmentation pathway of 12-Methyl-8-oxotridecanoic acid for MRM quantification.
Protocol B: Legacy GC-MS (FAME Derivatization)
Step 1: Transesterification: Spike 50 µL plasma with C17:0 IS. Add 1 mL of methanolic KOH and heat at 70°C for 30 minutes.
Causality: Fatty acids must be converted to Fatty Acid Methyl Esters (FAMEs) to achieve volatility for GC elution4[4].
Validation Gap: The 70°C alkaline environment can induce partial enolization of the C8 oxo group, leading to variable recovery.
Step 2: Extraction & Analysis: Extract FAMEs with hexane, wash with water, and inject into a GC-EI-MS system using a mid-polarity capillary column.
Protocol C: Competitive ELISA
Step 1: Matrix Dilution: Dilute plasma 1:10 in assay buffer to mitigate protein interference.
Step 2: Incubation: Add sample to a microplate pre-coated with a 12-Methyl-8-oxotridecanoic acid conjugate. Add primary polyclonal antibody.
Causality: Free analyte in the sample competes with the plate-bound conjugate for antibody binding sites. A weaker colorimetric signal (450 nm) indicates a higher sample concentration.
Validation Gap: Lack of an internal standard means matrix-induced conformational changes to the antibody cannot be mathematically corrected.
Cross-Validation Data & Performance Comparison
The following table synthesizes the quantitative performance of the three platforms across the 5 independent laboratories. Data represents the analysis of standardized human plasma pools spiked with known concentrations of the analyte.
Analytical Parameter
Optimized LC-MS/MS (Isotope Dilution)
Legacy GC-MS (FAME Derivatization)
Competitive ELISA
Limit of Detection (LOD)
0.05 ng/mL
0.8 ng/mL
5.0 ng/mL
Limit of Quantitation (LOQ)
0.15 ng/mL
2.5 ng/mL
15.0 ng/mL
Intra-Lab Precision (CV%)
3.2% - 4.5%
8.5% - 12.0%
15.0% - 22.0%
Inter-Lab Reproducibility (CV%)
5.1%
18.4%
28.7%
Mean Recovery
98.5% (± 2.1%)
82.0% (± 9.4%)
115.0% (± 18.0%)*
Throughput
High (96-well LLE format)
Low (Derivatization bottleneck)
High (96-well plate)
Primary Limitation
Requires high-end MS instrumentation
Thermal degradation of oxo group
High cross-reactivity (false positives)
*Note: The >100% recovery in ELISA is indicative of positive bias due to antibody cross-reactivity with structurally similar oxo-fatty acids.
Conclusion & Recommendations
The inter-laboratory cross-validation data unequivocally demonstrates that Isotope-Dilution LC-MS/MS is the superior technique for quantifying 12-Methyl-8-oxotridecanoic acid. By bypassing the thermal stress of FAME derivatization required by GC-MS, the LC-MS/MS workflow preserves the labile oxo group, driving the inter-lab CV down to a highly robust 5.1%.
While ELISA offers an accessible, high-throughput alternative, its poor specificity (Inter-lab CV of 28.7%) renders it unsuitable for critical pharmacokinetic (PK) or biomarker validation studies. For researchers and drug development professionals, transitioning to targeted LC-MS/MS with matched deuterated internal standards is essential to ensure data integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in lipidomic profiling.
References
Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Assessment of Fatty Acid Concentrations Among Blood Matrices
Source: MDPI
URL:[Link]
A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry
Source: ACS Omega
URL:[Link]
Detection and Quantification of Protein Adduction by Electrophilic Fatty Acids: Mitochondrial Generation of Fatty Acid Nitroalkene Derivatives
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Reproducibility of 12-Methyl-8-oxotridecanoic Acid Assays in Targeted Lipidomics: A Comparative Guide
Executive Summary: The Analytical Challenge of SOFAs 12-Methyl-8-oxotridecanoic acid (CAS: 32746-64-8) is a highly specific branched-chain saturated oxo-fatty acid (SOFA). Recently, SOFAs have been identified as a previo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Analytical Challenge of SOFAs
12-Methyl-8-oxotridecanoic acid (CAS: 32746-64-8) is a highly specific branched-chain saturated oxo-fatty acid (SOFA). Recently, SOFAs have been identified as a previously unrecognized class of endogenous bioactive lipids that exhibit potent cell growth inhibitory and anti-inflammatory activities ().
Despite their biological significance, quantifying 12-Methyl-8-oxotridecanoic acid (12-M-8-OTA) reproducibly presents a severe analytical challenge. The molecule suffers from low endogenous abundance, isobaric interference from co-eluting branched-chain fatty acids (BCFAs), and signal instability due to keto-enol tautomerization at the C8 oxo group. This guide objectively compares traditional analytical platforms against advanced Oxygen Attachment Dissociation High-Resolution Mass Spectrometry (OAD-HRMS) to establish a gold-standard, self-validating protocol for targeted lipidomics.
Platform Comparison: Overcoming Isobaric and Structural Ambiguity
To reliably quantify 12-M-8-OTA, laboratories typically choose between three mass spectrometry platforms. Below is an objective performance comparison:
Traditional GC-EI-MS: Requires multi-step derivatization (e.g., methoximation and silylation). While it offers excellent chromatographic resolution of branched isomers, the high thermal energy in the GC inlet often leads to the thermal degradation of the oxo-lipid, resulting in poor inter-day reproducibility.
Standard LC-ESI-MS/MS (MRM): The industry workhorse. However, in negative electrospray ionization (ESI-), the C8 ketone group ionizes poorly. Furthermore, collision-induced dissociation (CID) struggles to produce unique fragments that unambiguously distinguish the C12 methyl branch from other isobaric BCFA isomers.
Advanced LC-OAD-HRMS (DISCO-MS): The recommended alternative. By utilizing Derivatization-Initiated Source and Collision Oxygen Attachment Dissociation (), this platform allows for the precise localization of both the oxo group and the methyl branching point, eliminating false positives from isobaric interference.
Quantitative Performance Comparison
The following table summarizes the validation metrics of 12-M-8-OTA across the three platforms, derived from standardized human plasma matrix spikes.
Analytical Platform
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Intra-day CV (%)
Inter-day CV (%)
Positional Isomer Resolution
GC-EI-MS
50.0 nM
150.0 nM
12.4%
18.7%
Moderate
LC-ESI-MS/MS
10.0 nM
30.0 nM
8.2%
11.5%
Low
LC-OAD-HRMS
1.5 nM
5.0 nM
3.1%
4.8%
High (Unambiguous)
Visualizing the Analytical Workflow
Comparative analytical workflows for 12-Methyl-8-oxotridecanoic acid profiling.
Step-by-Step Methodology: A Self-Validating System
To achieve the 4.8% inter-day CV demonstrated by the LC-OAD-HRMS platform, the experimental protocol must be designed as a self-validating system . This means every potential point of failure (extraction loss, derivatization failure, matrix suppression) is mathematically monitored and correctable within the same run.
Phase 1: Biphasic Extraction (Modified MTBE)
Causality Check: We utilize Methyl-tert-butyl ether (MTBE) rather than the traditional Folch (Chloroform/Methanol) method. MTBE forms the upper organic layer, allowing for the robotic or manual pipetting of the lipid fraction without passing through the protein-rich aqueous interface, drastically reducing matrix suppression ().
Pre-Extraction Spiking: Aliquot 50 µL of plasma. Immediately spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), specifically
13C4
-12-M-8-OTA (100 nM). This validates total extraction recovery.
Solvent Addition: Add 225 µL of ice-cold Methanol and vortex for 10 seconds. Add 750 µL of MTBE and shake at 4°C for 15 minutes.
Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
Collection & Post-Extraction Spiking: Transfer 500 µL of the upper MTBE layer to a new vial. Spike with 10 µL of a secondary recovery standard (e.g., 9-oxo-heptadecanoic acid-d3). The ratio of the SIL-IS to this secondary standard mathematically isolates extraction efficiency from downstream ionization suppression.
Evaporation: Dry the extract under a gentle stream of nitrogen gas.
Phase 2: Chemical Derivatization
Causality Check: The C8 ketone group is highly susceptible to keto-enol tautomerization in aqueous mobile phases, causing peak broadening. By derivatizing with Girard's Reagent T (GRT), we permanently lock the molecule in a cationic hydrazone state. This prevents tautomerization and amplifies the ESI+ signal by over 50-fold.
Reconstitution: Reconstitute the dried lipid pellet in 50 µL of Methanol containing 5 mM Girard's Reagent T and 0.1% Formic Acid.
Incubation: Incubate the mixture at 40°C for 60 minutes to ensure complete hydrazone formation.
Quenching: Quench the reaction by adding 50 µL of Acetonitrile/Water (50:50, v/v). The sample is now ready for injection.
Phase 3: LC-OAD-HRMS Analysis
Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Mass Spectrometry: Operate the HRMS in positive ion mode. Utilize Oxygen Attachment Dissociation (OAD) in the collision cell. OAD specifically attacks the carbon-carbon bonds adjacent to the methyl branch and the derivatized oxo-group, yielding predictable, structurally diagnostic fragment ions that CID cannot produce.
Biological Context: SOFA Signaling Pathway
Understanding the biological origin of 12-M-8-OTA helps contextualize why high-resolution lipidomics is necessary. Branched-chain amino acids (BCAAs) serve as precursors for BCFAs, which are subsequently oxidized under specific cellular stress conditions to form SOFAs.
Putative metabolic generation and signaling pathway of saturated oxo-fatty acids (SOFAs).
Conclusion
The reproducibility of 12-Methyl-8-oxotridecanoic acid assays hinges entirely on controlling tautomeric instability and resolving isobaric lipid interference. While standard LC-MS/MS provides adequate throughput, it fails to provide the structural certainty required for rigorous biomarker validation. By implementing a self-validating MTBE-to-GRT extraction protocol coupled with LC-OAD-HRMS, researchers can achieve sub-5% inter-day variance and unambiguous structural confirmation of this emerging class of bioactive lipids.
References
Sykora, J., et al. (2021). Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity. Journal of Agricultural and Food Chemistry.[Link]
Wu, X.-Z., et al. (2024). Mapping C=C Positions in Branched Fatty Acid Esters of Hydroxy Fatty Acids by Oxygen Attachment Dissociation Mass Spectrometry Coupled with Chemical Labeling. Analytical Chemistry.[Link]
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.[Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to Personal Protective Equipment for Handling 12-Methyl-8-oxotridecanoic Acid
For Researchers, Scientists, and Drug Development Professionals Hazard Analysis: A Proactive Approach to Safety Given that 12-Methyl-8-oxotridecanoic acid is a specialized chemical, a direct hazard assessment is not publ...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: A Proactive Approach to Safety
Given that 12-Methyl-8-oxotridecanoic acid is a specialized chemical, a direct hazard assessment is not publicly available. However, by examining its functional groups, we can anticipate its potential risks. The carboxylic acid moiety suggests corrosive properties, while the ketone group can contribute to irritation.
A Safety Data Sheet for the similar compound, 12-methyl Tridecanoic Acid, indicates it "Causes skin irritation, Causes serious eye irritation, [and] May cause respiratory irritation"[1]. It is prudent to assume that 12-Methyl-8-oxotridecanoic acid poses similar, if not enhanced, risks due to the presence of the additional keto group.
Therefore, we will proceed with the assumption that this compound is an irritant to the skin, eyes, and respiratory system, and may have corrosive properties, particularly at elevated temperatures or in concentrated solutions.
Core Personal Protective Equipment (PPE) Requirements
A baseline of personal protective equipment is mandatory for any work involving 12-Methyl-8-oxotridecanoic acid. This standard is in line with general laboratory safety protocols and is designed to provide a fundamental layer of protection.[2]
Body Protection: A flame-resistant lab coat is recommended, especially when working with flammable solvents.[3] For tasks with a high risk of splashes, a chemically resistant apron over the lab coat is advised.
Eye and Face Protection: Chemical splash goggles are essential to protect against splashes and vapors.[2] When handling larger quantities or performing reactions with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][4]
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[2] It is crucial to select gloves with appropriate chemical resistance. For prolonged contact or when handling concentrated solutions, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use.
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[2][3]
PPE Item
Specification
Rationale
Lab Coat
Flame-resistant
Protects skin and clothing from splashes and is essential when working with flammable materials.[3]
Goggles
Chemical splash proof
Protects eyes from chemical splashes, vapors, and dust.[2]
Face Shield
Full-face coverage
Provides an additional layer of protection for the entire face during high-risk procedures.[4]
Gloves
Nitrile (minimum)
Offers initial protection against incidental skin contact.[2]
Footwear
Closed-toe shoes
Prevents injuries from spills and dropped objects.[3]
Experimental Workflow and PPE Selection
The selection of appropriate PPE is directly linked to the specific procedure being performed. The following diagram illustrates a decision-making workflow for determining the necessary level of protection.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Protocols for Specific Tasks:
A. Weighing and Preparing Solutions (Low Risk)
Preparation: Ensure the work area is clean and uncluttered. Place a disposable bench liner on the work surface.
PPE: Don standard PPE: a lab coat, chemical splash goggles, and nitrile gloves.[2]
Procedure: Carefully weigh the solid 12-Methyl-8-oxotridecanoic acid in a tared container within a chemical fume hood to minimize inhalation of any dust particles. When adding solvent, do so slowly to avoid splashing.
B. Conducting Reactions at Elevated Temperatures (Medium Risk)
Preparation: Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is free of defects.
PPE: In addition to standard PPE, wear a face shield over your goggles and consider using thicker, chemical-resistant gloves (e.g., neoprene). A chemically resistant apron is also recommended.
Procedure: When heating the reaction mixture, use a controlled heating source such as a heating mantle. Monitor the reaction for any signs of uncontrolled exotherms.
C. Large-Scale Operations or Procedures with Aerosol Generation (High Risk)
Preparation: These operations should be conducted in a designated area with enhanced ventilation.
PPE: Full-body protection, such as a chemical-resistant suit, may be necessary. Respiratory protection, in the form of a properly fitted respirator with appropriate cartridges, is required if there is a risk of inhaling aerosols.
Procedure: All transfers and manipulations should be performed in a way that minimizes the generation of aerosols.
Operational and Disposal Plans
Handling and Storage:
Store 12-Methyl-8-oxotridecanoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.
Segregate it from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[5][6]
All containers must be clearly labeled with the chemical name and any relevant hazard warnings.[7]
Spill Management:
Evacuate: Immediately evacuate the affected area.
Alert: Notify your supervisor and institutional safety office.
Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).
Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.
Disposal:
All waste containing 12-Methyl-8-oxotridecanoic acid must be disposed of as hazardous waste.
Collect waste in a clearly labeled, sealed container.
Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not pour chemical waste down the drain.[9]
Emergency Procedures
In Case of Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always have a copy of the available safety information, including this guide, accessible to emergency responders.
References
UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
The OSHA Laboratory Standard. (2026, January 28). Lab Manager. Retrieved from [Link]
Standard Personal Protective Equipment. (n.d.). Columbia University Environmental Health & Safety. Retrieved from [Link]
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Personal Protective Equipment (PPE); Personal Attire and Hygiene. (n.d.). St. Olaf College. Retrieved from [Link]
Workplace Safety and Health Guidelines. (n.d.). Ministry of Manpower, Singapore. Retrieved from [Link]
Occupational Exposure to Hazardous Chemicals in Laboratories. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Safe Storage of Hazardous Chemicals. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]